molecular formula C13H16N2O B2720280 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline CAS No. 106981-56-0

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Cat. No.: B2720280
CAS No.: 106981-56-0
M. Wt: 216.284
InChI Key: JUZSJZVHZLTKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.284. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-7-6-11(14)8-13(12)16-3/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZSJZVHZLTKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline , a specialized intermediate used in medicinal chemistry and advanced organic synthesis.

Content Type: Technical Monograph & Synthetic Protocol Audience: Medicinal Chemists, Process Scientists, and R&D Specialists

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound represents a "masked" diamine scaffold, where one amino group of a phenylenediamine core is locked within a 2,5-dimethylpyrrole ring. This structural motif serves two primary functions in drug development: it acts as a robust protecting group for primary amines, or as a hydrophobic pharmacophore capable of pi-pi stacking interactions in kinase inhibitor binding pockets.

AttributeDetail
IUPAC Name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Core Scaffold 1,4-Phenylenediamine (asymmetrically substituted)
Key Functional Groups Primary Amine (C1), Methoxy Ether (C3), 2,5-Dimethylpyrrole (C4)
Precursor CAS 97-52-9 (2-Methoxy-4-nitroaniline - Starting Material)
Structural Dynamics
  • Electronic Environment: The C3-methoxy group is an electron-donating group (EDG) positioned ortho to the pyrrole ring and meta to the free amine. This steric and electronic crowding at the C3-C4 bond creates a twisted conformation, preventing the pyrrole ring from becoming fully coplanar with the benzene ring (dihedral angle > 45°).

  • Reactivity Differentiation: The molecule possesses two nitrogen centers with vastly different reactivities. The C1-amine is nucleophilic and basic. The C4-pyrrole nitrogen is non-basic and non-nucleophilic due to aromatic delocalization, effectively serving as a "silent" nitrogen under standard conditions.

Synthesis & Manufacturing Protocol

The synthesis follows a linear two-step sequence: Paal-Knorr Condensation followed by Nitro Reduction . This route ensures regiospecificity, utilizing the different oxidation states of the nitrogen precursors.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway SM 2-Methoxy-4-nitroaniline (CAS 97-52-9) Inter Intermediate: 1-(2-Methoxy-4-nitrophenyl)- 2,5-dimethylpyrrole SM->Inter Paal-Knorr Condensation (Reflux, -2 H2O) Reagent1 2,5-Hexanedione (Cat. pTSA, Toluene) Reagent1->Inter Product Target: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- 3-methoxyaniline Inter->Product Nitro Reduction Reagent2 H2, Pd/C (or Fe/NH4Cl) Reagent2->Product

Caption: Step-wise synthesis from commercially available nitroaniline precursors.

Detailed Experimental Procedure
Step 1: Paal-Knorr Pyrrole Formation

Objective: Convert the C1-amine of the starting material into the 2,5-dimethylpyrrole ring.

  • Reagents: Charge a reaction vessel with 2-methoxy-4-nitroaniline (1.0 equiv), 2,5-hexanedione (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 equiv).

  • Solvent: Suspend in Toluene (10 mL/g of substrate).

  • Conditions: Heat to reflux with a Dean-Stark trap to continuously remove water. The reaction typically reaches completion in 4–6 hours.

  • Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The intermediate (nitro-pyrrole) is often a solid that can be recrystallized from Ethanol/Hexanes.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to the target amine without hydrogenating the pyrrole ring.

  • Reagents: Dissolve the nitro-pyrrole intermediate in Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Conditions: Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 2–4 hours.

    • Critical Note: Avoid high pressure or elevated temperatures to prevent reduction of the pyrrole ring or the benzene ring. Alternatively, use Fe/NH₄Cl in EtOH/H₂O if the pyrrole proves sensitive to hydrogenation.

  • Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to yield the crude aniline.[1]

  • Final Purification: Recrystallize from Isopropyl Alcohol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Physicochemical Properties[1][2][3][4][5][12][13][14][15][16]

The following data is derived from structure-activity relationships (SAR) of analogous pyrrolyl-anilines.

PropertyValue / Description
Physical State Off-white to pale brown crystalline solid.
Melting Point Approx. 115–125 °C (Dependent on purity/polymorph).
Solubility Soluble in DMSO, DMF, DCM, Methanol. Insoluble in Water.
pKa (Aniline) ~3.5 – 4.0 (Lower than unsubstituted aniline due to the electron-withdrawing nature of the pyrrolyl ring).
LogP ~2.5 (Moderately lipophilic).
Stability Air-sensitive (oxidation of the aniline). Store under inert gas (Ar/N₂) at 2–8°C.

Reactivity & Applications

Reactivity Map

The molecule presents two distinct "faces" for chemical modification, making it a valuable scaffold for fragment-based drug discovery (FBDD).

Reactivity Center 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- 3-methoxyaniline Amine Free Amine (-NH2) Nucleophilic Attack Center->Amine Acylation Reductive Amination Urea Formation Pyrrole Pyrrole Ring Acid Sensitive / Hydrophobic Center->Pyrrole Deprotection (NH2OH) to yield Diamine Methoxy Methoxy (-OMe) Steric Bulk / H-Bond Acceptor Center->Methoxy Demethylation (BBr3) to yield Phenol

Caption: Functional group reactivity profile for medicinal chemistry derivatization.

Key Applications
  • Kinase Inhibitor Synthesis: The 3-methoxy-4-pyrrolyl motif mimics the adenosine triphosphate (ATP) binding orientation in certain tyrosine kinases. The pyrrole ring occupies the hydrophobic pocket, while the amine is derivatized to form the "hinge binder."

  • Masked Phenylenediamines: The 2,5-dimethylpyrrole serves as a protecting group for the primary amine. It is stable to basic hydrolysis and mild acids but can be cleaved using Hydroxylamine hydrochloride (NH₂OH·HCl) to regenerate the free amine, allowing for the synthesis of complex non-symmetrical diamines.

  • Conducting Polymers: Derivatives of this compound can be electropolymerized to form polyanilines with tuned conductivity and solubility profiles.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P280: Wear protective gloves/eye protection (Nitrile gloves recommended).

    • P261: Avoid breathing dust/fume.

    • Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

References

  • Paal-Knorr Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307.

  • Pyrrole as Amine Protecting Group: Breukelman, S. P., Meakins, G. D., & Tirel, M. D. (1982). Protection of primary amino-groups as 2,5-dimethylpyrroles. Journal of the Chemical Society, Chemical Communications, (14), 800-801.

  • Precursor Data (2-Methoxy-4-nitroaniline): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7328, 2-Methoxy-4-nitroaniline.

  • General Aniline Reactivity: Lawrence, S. A. (2004).

Sources

Technical Guide: Paal-Knorr Synthesis of Pyrrole-Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Paal-Knorr synthesis remains the premier methodology for constructing the pyrrole nucleus, a pharmacophore ubiquitous in blockbuster therapeutics (e.g., Atorvastatin) and advanced materials.[1][2][3] This guide focuses specifically on the condensation of anilines (aryl amines) with 1,4-dicarbonyls. Unlike aliphatic amines, anilines present unique challenges due to diminished nucleophilicity and potential steric hindrance. This document details the mechanistic underpinnings, provides optimized protocols ranging from classical reflux to green microwave-assisted techniques, and outlines a self-validating workflow for high-purity synthesis.

Part 1: Mechanistic Underpinnings & Causality

The Amarnath Mechanism

While early textbooks proposed an imine intermediate, definitive kinetic studies by Amarnath et al. (1991) elucidated that the reaction proceeds through a hemiaminal pathway . Understanding this is critical for troubleshooting low yields with electron-deficient anilines.

  • Activation: The acid catalyst protonates one carbonyl oxygen, increasing electrophilicity.

  • Nucleophilic Attack: The aniline nitrogen attacks the activated carbonyl, forming a hemiaminal . Critical Insight: For anilines with Electron Withdrawing Groups (EWGs), this step is slow and reversible.

  • Cyclization: The nitrogen attacks the second carbonyl.[1][4] This is often the rate-determining step (RDS) for sterically hindered substrates.

  • Dehydration: Two water molecules are eliminated to aromatize the system.

Diagram 1: Mechanistic Pathway (Graphviz)

PaalKnorrMechanism Start 1,4-Dicarbonyl + Aniline Step1 Acid Activation (Protonation) Start->Step1 H+ Step2 Hemiaminal Formation Step1->Step2 Nucleophilic Attack Step3 Cyclization (Cyclic Hemiaminal) Step2->Step3 RDS (Steric Dependent) Step4 Dehydration (-2 H₂O) Step3->Step4 Aromatization Product N-Aryl Pyrrole Step4->Product

Caption: The Amarnath mechanism highlights the hemiaminal cyclization as the pivotal step, often rate-limiting for hindered anilines.

Part 2: Synthetic Methodologies & Protocols[1][4][5][6][7][8]

Strategic Considerations for Anilines
  • Nucleophilicity: Electron-deficient anilines (e.g., 4-nitroaniline) require stronger activation (Lewis acids or higher temperatures) compared to electron-rich anilines (e.g., 4-methoxyaniline).

  • Sterics: Ortho-substituted anilines significantly retard the cyclization step. Solvent-free or microwave conditions are recommended to overcome this energy barrier.

Protocol A: Classical Acid-Catalyzed Reflux (Robust & Scalable)

Best for: Large-scale synthesis, electron-rich to neutral anilines.

Reagents:

  • Aniline (1.0 equiv)

  • 2,5-Hexanedione (1.1 equiv)

  • Solvent: Methanol or Ethanol (0.5 M concentration)

  • Catalyst: Conc. HCl (1-2 drops per mmol) or p-TSA (5 mol%)

Step-by-Step Procedure:

  • Charge: Dissolve the aniline in methanol in a round-bottom flask.

  • Add: Add 2,5-hexanedione followed by the acid catalyst.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 1–3 hours.

    • Self-Validation: Monitor via TLC.[1] The aniline spot (usually UV active and stainable with ninhydrin) should disappear. The product often fluoresces or appears as a distinct dark spot under UV.

  • Quench: Cool to room temperature. Pour into ice-cold dilute HCl (0.5 M) to remove unreacted amine.

  • Isolation: The product typically precipitates.[1][4] Filter and wash with water. If oil forms, extract with ethyl acetate.

  • Purification: Recrystallize from MeOH/Water (9:1) or perform silica column chromatography (Hexane/EtOAc).

Protocol B: Green Microwave-Assisted Iodine Catalysis (High Speed)

Best for: Electron-deficient anilines, steric hindrance, library generation.

Reagents:

  • Aniline (1.0 equiv)

  • 2,5-Hexanedione (1.0 equiv)

  • Catalyst: Molecular Iodine (

    
    , 5 mol%)[5][6]
    
  • Solvent: None (Neat)

Step-by-Step Procedure:

  • Mix: Grind aniline and 2,5-hexanedione with iodine in a mortar/pestle or mix directly in a microwave vial.

  • Irradiate: Microwave at 300W for 2–5 minutes (monitor temperature, typically <100°C).

    • Mechanism:[4][5][7][8][9][10] Iodine acts as a mild Lewis acid and dehydrating agent, accelerating the final aromatization.

  • Workup: Dissolve the residue in diethyl ether or ethyl acetate. Wash with aqueous sodium thiosulfate (

    
    ) to remove iodine (color changes from brown to clear).
    
  • Isolate: Dry organic layer (

    
    ), concentrate, and purify.
    

Part 3: Data & Optimization

Yield Comparison: Substituent Effects

The electronic nature of the aniline drastically affects yield and reaction time.

Aniline SubstituentMethod A (Reflux) YieldMethod B (MW/I2) YieldTime (Method B)Notes
None (Phenyl) 85%92%2 minBaseline reactivity.
4-OMe (EDG) 90%95%1.5 minHighly reactive; exothermic.
4-NO₂ (EWG) 45%82%5 minMethod A fails to drive completion; Method B preferred.
2,6-Dimethyl (Steric) 30%75%8 minSevere steric hindrance requires high energy input (MW).
Diagram 2: Optimization Decision Tree (Graphviz)

OptimizationTree Start Select Aniline Type CheckElec Electronic Nature? Start->CheckElec Rich Electron Rich (e.g., -OMe, -Me) CheckElec->Rich Poor Electron Poor (e.g., -NO₂, -CN) CheckElec->Poor CheckSteric Steric Hindrance? Hindered Ortho-Substituted CheckSteric->Hindered Open Para/Meta/Unsub CheckSteric->Open Rich->CheckSteric MethodB Method B: Microwave / I₂ / Neat Poor->MethodB Hindered->MethodB MethodA Method A: Protical Acid Reflux (MeOH/HCl) Open->MethodA Lewis Alternative: Lewis Acid (Sc(OTf)₃) MethodB->Lewis If Yield < 50%

Caption: Decision matrix for selecting the optimal synthetic protocol based on aniline electronics and sterics.

Part 4: Applications in Drug Discovery[13][14]

The


-aryl pyrrole scaffold is not merely a structural linker but a bioactive pharmacophore.
  • HMG-CoA Reductase Inhibitors: The core of Atorvastatin (Lipitor) is a pentasubstituted pyrrole. The Paal-Knorr reaction is a key step in convergent synthesis strategies, often using advanced 1,4-diketones (e.g., 1,4-diketoesters).

  • Antimicrobial Agents:

    
    -aryl pyrroles disrupt bacterial cell walls and have shown efficacy against MRSA strains.
    
  • Bioconjugation: The reaction is used to label lysine residues in proteins.[2] Since lysine contains a primary amine, reacting a protein with a functionalized 1,4-dicarbonyl (under mild aqueous conditions) selectively labels the protein via pyrrole formation.

Part 5: References

  • Paal-Knorr Synthesis Mechanism : Amarnath, V., et al. (1991).[9] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. 8[5]

  • Microwave-Iodine Protocol : Banik, B. K., et al. (2010).[5] An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. 5

  • General Protocols & Troubleshooting : BenchChem Technical Support. Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. 1[5][11][12]

  • Protein Labeling Applications : Irreversible Protein Labeling by Paal–Knorr Conjugation. PMC/NIH. 2[5]

  • Antimicrobial Applications : Qandeel, B. M., et al. (2025).[13][11][14] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 14[5]

Sources

The 2,5-Dimethylpyrrole Group: A Robust and Orthogonal Protecting Strategy for Phenylenediamines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Phenylenediamine Reactivity

Phenylenediamines are critical building blocks in medicinal chemistry and materials science, prized for their rigid structure and versatile reactivity. However, the very properties that make them valuable also present significant synthetic challenges. The two primary amino groups exhibit high nucleophilicity and are prone to rapid oxidation, often leading to complex reaction mixtures and polymerization.[1] Consequently, selective monofunctionalization or participation in multi-step syntheses necessitates a robust protecting group strategy. An ideal protecting group for a phenylenediamine should be non-ionizable, stable to strongly basic and nucleophilic conditions, and removable under mild conditions that do not compromise the integrity of the target molecule.[2] The 2,5-dimethylpyrrole group, formed via the Paal-Knorr condensation, has emerged as a superior solution to meet these demanding criteria.[2]

Part 1: The Protection Reaction – Paal-Knorr Pyrrole Synthesis

The protection of a primary amine as a 2,5-dimethylpyrrole is achieved through the Paal-Knorr synthesis, a classic and efficient method for constructing pyrrole rings.[3][4] The reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione).[1]

Mechanism of Protection

The reaction proceeds under weakly acidic conditions, often catalyzed by acetic acid.[3] The mechanism, elucidated by V. Amarnath et al., involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl.[4] A subsequent intramolecular attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the stable, aromatic N-substituted pyrrole.[4]

Protection_Mechanism Protection Mechanism: Paal-Knorr Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product PD Phenylenediamine (H₂N-Ar-NH₂) Hemiaminal Hemiaminal Intermediate PD->Hemiaminal + H⁺, + Acetonylacetone AA Acetonylacetone (2,5-Hexanedione) AA->Hemiaminal Cyclic 2,5-Dihydroxytetrahydro- pyrrole Derivative Hemiaminal->Cyclic Intramolecular Cyclization Protected 2,5-Dimethylpyrrole Protected Diamine Cyclic->Protected - 2H₂O Deprotection_Mechanism Deprotection Mechanism cluster_start_deprotect Reactants cluster_product_deprotect Products Protected_Diamine 2,5-Dimethylpyrrole Protected Diamine Free_Diamine Free Phenylenediamine Protected_Diamine->Free_Diamine Ring Cleavage Dioxime Acetonylacetone Dioxime Protected_Diamine->Dioxime Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Free_Diamine Hydroxylamine->Dioxime Workflow Synthetic Workflow Start Phenylenediamine Protect Paal-Knorr Reaction (Acetonylacetone, H⁺) Start->Protect Protected 2,5-Dimethylpyrrole Protected Intermediate Protect->Protected Modify Further Synthetic Steps (e.g., Grignard, LAH reduction) Protected->Modify Deprotect Deprotection (NH₂OH·HCl, MW) Modify->Deprotect Final Final Product Deprotect->Final

Sources

Methodological & Application

Application Note: Chemo-selective Reduction Strategies for Pyrrolyl-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the chemo-selective reduction of the nitro group in 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole to yield the corresponding aniline. This transformation is a critical step in the synthesis of kinase inhibitors and dye intermediates where the pyrrole ring serves as a bio-isostere or fluorophore scaffold.

The Challenge: Pyrrole Sensitivity

The primary challenge in this reduction is the acid sensitivity and electron-rich nature of the pyrrole ring.

  • Acid Sensitivity: Pyrroles undergo polymerization (forming "pyrrole red") in the presence of strong mineral acids. Traditional reductions utilizing Sn/HCl or Fe/HCl are therefore risky and often lead to tarry byproducts.

  • Over-reduction: While the pyrrole ring is aromatic, it is more susceptible to hydrogenation than the benzene ring. Aggressive catalytic hydrogenation (high pressure/temperature) can saturate the pyrrole ring to a pyrrolidine.

This guide presents two validated protocols designed to bypass these failure modes:

  • Protocol A (Catalytic Hydrogenation): The scalable, clean method using Pd/C under mild pressure.

  • Protocol B (Fe/NH₄Cl): The "soft" chemical reduction method for highly sensitive substrates or labs lacking hydrogenation infrastructure.

Reaction Pathway & Logic

The following diagram illustrates the transformation and the critical decision points involved in selecting the reduction method.

ReactionPathway Substrate Nitro Precursor (1-(2-methoxy-4-nitrophenyl)- 2,5-dimethylpyrrole) Decision Select Method Substrate->Decision MethodA Method A: Pd/C + H2 (Mild Pressure) Decision->MethodA Scalability Preferred MethodB Method B: Fe / NH4Cl (Bechamp-type) Decision->MethodB Max Selectivity Preferred Product Target Aniline (1-(4-amino-2-methoxyphenyl)- 2,5-dimethylpyrrole) MethodA->Product 1 atm H2, MeOH SideProduct1 Risk: Ring Saturation (Pyrrolidine) MethodA->SideProduct1 High Pressure/Temp MethodB->Product EtOH/H2O, Reflux SideProduct2 Risk: Polymerization (Acidic Conditions) MethodB->SideProduct2 Avoid Strong Acid

Figure 1: Strategic pathway for nitro reduction in the presence of an acid-sensitive pyrrole ring.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, clean workup, and high throughput.

Mechanism

Heterogeneous catalysis where hydrogen is adsorbed onto the palladium surface. The nitro group is reduced sequentially (


).
Materials
  • Substrate: 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)

  • Reagent: Hydrogen gas (

    
    ) (Balloon or 1 atm line)
    
Step-by-Step Procedure
  • Preparation: In a clean round-bottom flask, dissolve the nitro-pyrrole substrate in Methanol (approx. 10 mL per gram of substrate).

    • Note: Ensure the substrate is fully dissolved. Gentle warming (30°C) is acceptable.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add it under an inert blanket.

  • Hydrogenation: Purge the system with Hydrogen gas. Attach a hydrogen balloon (approx. 1 atm).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Time: Reaction typically completes in 2–4 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 7:3). The starting material (yellow/orange) will disappear, replaced by a fluorescent blue-ish spot (amine).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C.[1]

    • Wash the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.[1][2]

  • Purification: Usually not required.[3][4] If necessary, recrystallize from Ethanol/Hexane.

Protocol B: Iron/Ammonium Chloride Reduction

Best for: Small batches, highly acid-sensitive derivatives, or labs without hydrogen handling safety protocols.

Mechanism

A single-electron transfer (SET) mechanism occurring on the surface of the activated iron. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to ~5-6, preventing pyrrole degradation.

Materials
  • Substrate: 1.0 equiv

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol.

  • Activation: Add the water and Ammonium Chloride. Stir until

    
     is mostly dissolved.
    
  • Iron Addition: Add the Iron powder in one portion.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark/rusty brown.

    • Time: 1–3 hours.

  • Filtration (Critical Step):

    • While the mixture is still hot , filter through a Celite pad.

    • Why Hot? The aniline product may precipitate if the solution cools in the presence of iron sludge.

    • Wash the cake with hot Ethanol.

  • Extraction:

    • Concentrate the filtrate to remove most Ethanol.

    • Dilute the aqueous residue with Ethyl Acetate and Water.

    • Separate phases.[5] Wash the organic layer with Brine, dry over

      
      .
      
  • Isolation: Evaporate solvent to obtain the off-white/tan solid.

Analytical Validation

To confirm the success of the reaction and the integrity of the pyrrole ring, compare the NMR data against the following expected shifts.

FeatureStarting Material (Nitro)Product (Aniline)Diagnostic Change
Nitro/Amine No protons (Nitro is silent)Broad singlet, ~3.5 - 5.0 ppm (

)
Appearance of

peak
Pyrrole Ring Singlet, ~5.9 ppm (

)
Singlet, ~5.8 - 5.9 ppm (

)
Must remain a singlet. Splitting indicates saturation.
Aromatic Ring Deshielded (shifted downfield)Shielded (shifted upfield)Protons ortho to the N-group shift upfield due to electron donation from

.
Methyl Groups Singlet, ~2.0 - 2.2 ppmSinglet, ~1.9 - 2.1 ppmMinimal change.

Key Quality Check: If the pyrrole peak at ~5.9 ppm disappears or splits into multiplets, you have over-reduced the ring (Method A failure). If the product is a dark black tar, the pyrrole has polymerized (Acid failure).

Comparison of Methods

ParameterMethod A (Pd/C + H2)Method B (Fe / NH4Cl)
Yield High (90-98%)Good (80-90%)
Reaction Time Fast (2-4 h)Medium (1-3 h reflux)
Selectivity Moderate (Risk of ring reduction)Excellent (Chemoselective for Nitro)
Scalability ExcellentPoor (Iron waste disposal issues)
Safety H2 flammability riskNo gas handling required

References

  • General Mechanism of Nitro Reduction (Catalytic): Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard reference for Pd/C reductions).
  • Chemoselective Reduction (Fe/NH4Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[3] A mild and convenient method for the reduction of nitro compounds.[5][4][2][6][7] Synthetic Communications, 22(22), 3189–3195.[3]

  • Synthesis of Pyrrolyl-Anilines (Paal-Knorr Context)

    • Telvekar, V. N., et al. (2012). Novel pyrrole derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4707-4710. (Demonstrates nitro-to-aniline reduction on N-aryl pyrrole scaffolds).

  • Protocol Validation (Iron-mediated)

    • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.

Sources

Technical Guide: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (hereafter referred to as Pyrrole-Red Base or PRB-Intermediate ), a specialized diazo component used in the synthesis of high-performance azo pigments and disperse dyes.

Introduction & Chemical Identity

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline represents a class of "heterocyclic-substituted anilines" where the hydrophobic, electron-rich 2,5-dimethylpyrrole moiety serves a dual function: it acts as a bulky auxochrome to improve light fastness and solubility in organic substrates, and it modulates the electronic absorption of the final azo chromophore.

Chemical Structure & Properties
  • IUPAC Name: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.28 g/mol

  • Key Functionality:

    • Primary Amine (Position 1): The site of diazotization.[1][2]

    • Methoxy Group (Position 3): Electron-donating group (EDG) that activates the ring and induces a bathochromic (red) shift.

    • 2,5-Dimethylpyrrole (Position 4): A robust, hydrophobic heterocycle formed via the Paal-Knorr reaction. It replaces a standard alkyl/aryl amine, reducing hydrogen bonding potential (improving solubility in polymers) while maintaining high molar extinction.

Synthesis Logic & Purity Profile

Understanding the origin of this intermediate is critical for troubleshooting downstream diazotization. It is typically synthesized via a Paal-Knorr condensation followed by reduction, ensuring that the pyrrole ring is fully formed and stable before the primary amine is generated.

Synthesis Workflow (Contextual)

The high purity of commercial PRB-Intermediate relies on the "Nitro-First" strategy.

  • Condensation: 2-Methoxy-4-nitroaniline reacts with 2,5-hexanedione. The amino group (ortho to methoxy) is converted to the pyrrole.

  • Reduction: The nitro group is selectively reduced to the primary amine, yielding the final product.

SynthesisPathway Start 2-Methoxy-4-nitroaniline (Starting Material) Inter Intermediate: 1-(2,5-Dimethylpyrrol-1-yl) -2-methoxy-4-nitrobenzene Start->Inter Reflux/AcOH (-2 H2O) Reagent 2,5-Hexanedione (Paal-Knorr Reagent) Reagent->Inter Product FINAL PRODUCT: 4-(2,5-Dimethyl-1H-pyrrol-1-yl) -3-methoxyaniline Inter->Product Selective Reduction Reduct Reduction (H2/Pd-C or Fe/HCl)

Figure 1: The "Nitro-First" synthetic route ensures the pyrrole ring is chemically distinct from the reactive amine used in dye formation.

Application Protocol: Diazotization

The core utility of this intermediate is its conversion into a diazonium salt for coupling. Unlike simple anilines, the pyrrole ring is acid-sensitive (prone to polymerization). Therefore, temperature control and acid concentration are strictly critical .

Materials Required
  • Substrate: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (0.1 mol, ~21.6 g).

  • Acid: Hydrochloric Acid (37%), 2.5 - 3.0 equivalents.

  • Nitrosating Agent: Sodium Nitrite (NaNO2), 4N solution (1.05 equivalents).

  • Solvent: Water / Glacial Acetic Acid (if solubility is low).

  • Control: Sulfamic acid (to destroy excess nitrous acid).

Step-by-Step Diazotization Protocol

Step 1: Acid Dissolution (The "Paste" Method)

  • In a 500 mL beaker, charge 21.6 g of the intermediate.

  • Add 50 mL of water and stir to create a slurry.

  • Slowly add 25 mL of concentrated HCl (37%).

  • Observation: The amine will convert to its hydrochloride salt. If a thick paste forms, add warm water (not exceeding 50°C) to dissolve, then crash cool immediately to 0-5°C with crushed ice to precipitate fine, reactive crystals.

    • Why? Fine crystals react faster than large clumps, preventing side reactions.

Step 2: Diazotization

  • Maintain temperature at 0–5°C using an ice/salt bath.

  • Add the Sodium Nitrite solution dropwise beneath the surface of the liquid.

  • Rate: Addition should take 30–45 minutes. Monitor temperature; do not allow it to rise above 8°C.

  • Mechanism:[3][4][5][6] The amine reacts with nitrosonium ion (

    
    ) to form the diazonium chloride.
    

Step 3: Validation (Self-Correcting Step)

  • Starch-Iodide Test: 5 minutes after addition, spot the solution on starch-iodide paper. It must turn immediately blue/black (indicating slight excess

    
    ).
    
    • Correction: If negative, add small aliquots of NaNO2 until positive.

  • Clarity Check: The solution should become clear (pale yellow/orange). If turbidity persists, filter quickly through a pre-chilled funnel.

  • Scavenging: Add Sulfamic Acid crystals until the starch-iodide test is negative (stops the reaction to prevent phenol formation).

Application Protocol: Coupling (Azo Dye Formation)[3]

This intermediate couples vigorously with Naphthol AS derivatives, phenols, and acetoacetanilides.

General Coupling Procedure (Naphthol AS Example)
  • Coupler Preparation: Dissolve 0.1 mol of Naphthol AS (e.g., Naphthol AS-D) in dilute NaOH at 80°C. Clarify if necessary, then cool to 10-15°C.

  • Precipitation (Optional but Recommended): Add surfactant (e.g., lignosulfonate) to the coupler solution to aid dispersion.

  • Coupling:

    • Slowly run the cold diazo solution (from Section 3.2) into the coupler solution .

    • Maintain pH at 9–10 using Sodium Acetate or Sodium Carbonate. Do not use strong caustic during coupling as it may hydrolyze the diazo.

    • Observation: Immediate formation of a deeply colored precipitate (Red/Violet).

  • Finishing: Heat the slurry to 90°C ("soaping") to aggregate the pigment particles and improve filtration properties. Filter, wash neutral, and dry.

Quantitative Data: Expected Yields & Properties
ParameterSpecificationNotes
Diazotization Yield > 98% in solutionLoss usually due to temperature spikes (>10°C).
Coupling Yield 90 - 95%Dependent on pH control.
Molar Extinction (

)
~25,000 - 35,000

High intensity due to pyrrole donation.
Solubility (Dye) High in EtOAc, AcetonePyrrole ring enhances organic solubility.

Mechanism & Troubleshooting

The following diagram illustrates the critical decision points during the experimental workflow.

Workflow Start Start: Amine Precursor Acidify Acidify (HCl) Form HCl Salt Start->Acidify Cool Cool to 0-5°C Acidify->Cool Nitrite Add NaNO2 (Diazotization) Cool->Nitrite Check Starch-Iodide Test? Nitrite->Check Pos Positive (Blue) Check->Pos Excess HNO2 Neg Negative (No Color) Check->Neg Insufficient Destroy Add Sulfamic Acid (Remove Excess) Pos->Destroy AddMore Add more NaNO2 Neg->AddMore AddMore->Check Couple Coupling Reaction (pH 9-10) Destroy->Couple

Figure 2: Logical flow for diazotization control. The Starch-Iodide checkpoint is non-negotiable for reproducibility.

Safety & Handling

  • Toxicity: Like all aromatic amines, this compound should be treated as a potential carcinogen and skin sensitizer. Wear full PPE (nitrile gloves, respirator).

  • Pyrrole Sensitivity: While the 2,5-dimethyl substitution blocks the most reactive sites, the pyrrole ring can still undergo acid-catalyzed polymerization if left in strong acid for extended periods without nitrite. Perform diazotization rapidly.

References

  • Synthesis of Pyrrolyl-Anilines: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles, 2nd Ed., Wiley-VCH, 2003. (Context on Paal-Knorr stability).
  • Diazotization Protocols: Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

  • Pyrrole in Material Science: Obruchnikova, N.V., Rakitin, O.A. (2023). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine".[7] Molbank, 2023(3), M1700. [Link] (Demonstrates Paal-Knorr selectivity on heterocyclic amines).

  • General Azo Coupling: ChemGuide. "Coupling Reactions of Diazonium Ions". [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling a New Class of Bio-Inspired Scaffolds

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, stand as a cornerstone in the architecture of coordination chemistry and medicinal drug discovery.[1][2] Their facile synthesis, typically a condensation reaction between a primary amine and an active carbonyl compound, belies the profound diversity of their biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The bioactivity of Schiff bases is often attributed to the toxophoric nature of the azomethine linkage, which can be pivotal in various enzymatic reactions and cellular interactions.[1]

This guide details the synthesis and potential applications of a novel series of Schiff bases derived from the precursor 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline. This unique aniline derivative brings together two key structural motifs: the biologically significant 2,5-dimethyl-1H-pyrrole ring and a substituted methoxy-aniline core. The pyrrole moiety is a fundamental component of many natural products and pharmaceuticals, known to contribute to a range of biological interactions.[3][5] The methoxy group on the aniline ring can modulate the electronic properties and lipophilicity of the final Schiff base, potentially enhancing its pharmacological profile.[6]

The strategic combination of these fragments is anticipated to yield Schiff bases with novel and enhanced therapeutic potential. This document provides a comprehensive, step-by-step protocol for the synthesis of the precursor aniline and its subsequent conversion to target Schiff bases, along with detailed characterization methods and a discussion of their promising applications in drug development.

Part 1: Synthesis of the Precursor Amine: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

The journey to our target Schiff bases begins with the synthesis of the key building block, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline. This is efficiently achieved through the Paal-Knorr pyrrole synthesis, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds.[7][8]

Reaction Principle: The Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine. The reaction typically proceeds under acidic conditions, where the amine attacks the protonated carbonyl groups, leading to the formation of a dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diamine 3-Methoxy-p-phenylenediamine Precursor_Amine 4-(2,5-Dimethyl-1H-pyrrol-1-yl) -3-methoxyaniline Diamine->Precursor_Amine Paal-Knorr Condensation Diketone Acetonylacetone (Hexane-2,5-dione) Diketone->Precursor_Amine Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Precursor_Amine Solvent Ethanol Solvent->Precursor_Amine Heat Reflux Heat->Precursor_Amine

Caption: Workflow for the Paal-Knorr synthesis of the precursor amine.

Experimental Protocol: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Materials and Reagents:

  • 3-Methoxy-p-phenylenediamine

  • Acetonylacetone (Hexane-2,5-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-methoxy-p-phenylenediamine (10 mmol) in 100 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the solution.

  • To this stirred solution, add acetonylacetone (11 mmol, 1.1 equivalents) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

Part 2: Synthesis of Novel Schiff Bases

With the precursor amine in hand, the next stage is the synthesis of the target Schiff bases through condensation with various aromatic aldehydes. The choice of aldehyde can be tailored to introduce specific functionalities that may enhance biological activity. A particularly interesting candidate is salicylaldehyde and its derivatives, as the resulting Schiff bases possess a hydroxyl group in proximity to the imine nitrogen, making them excellent chelating agents for metal ions.[9][10]

Reaction Principle: Schiff Base Formation

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde to form a carbinolamine intermediate, followed by dehydration to yield the imine.[11] The reaction is often catalyzed by a small amount of acid.[12]

Schiff_Base_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Precursor_Amine 4-(2,5-Dimethyl-1H-pyrrol-1-yl) -3-methoxyaniline Schiff_Base Novel Schiff Base Precursor_Amine->Schiff_Base Condensation Reaction Aldehyde Substituted Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Schiff_Base Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Schiff_Base Solvent Ethanol Solvent->Schiff_Base Heat Reflux Heat->Schiff_Base

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials and Reagents:

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (5 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the chosen aromatic aldehyde (5 mmol) in a minimum amount of absolute ethanol.

  • Add the aldehyde solution to the stirred amine solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Part 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques should be employed.

Technique Expected Observations and Interpretations
FT-IR Spectroscopy The appearance of a strong absorption band in the region of 1610-1640 cm⁻¹ is indicative of the C=N (azomethine) bond formation. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the reaction.[6]
¹H NMR Spectroscopy A characteristic singlet signal in the downfield region (δ 8.0-9.0 ppm) corresponds to the proton of the azomethine group (-CH=N-). Other expected signals include those for the aromatic protons, the methoxy group protons (singlet around δ 3.8-4.0 ppm), and the methyl and vinyl protons of the pyrrole ring.[6]
¹³C NMR Spectroscopy The formation of the imine bond is confirmed by a signal for the azomethine carbon in the range of δ 150-165 ppm. Signals corresponding to the carbons of the aromatic rings, the methoxy group, and the pyrrole moiety will also be present.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target Schiff base, confirming its identity.

Part 4: Potential Applications in Drug Development

The unique structural features of Schiff bases derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline suggest a promising future in medicinal chemistry.

Potential_Applications cluster_applications Potential Therapeutic Applications Schiff_Base Novel Schiff Base from 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline Antimicrobial Antimicrobial Agents (Antibacterial & Antifungal) Schiff_Base->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Agents (Cytotoxic Activity) Schiff_Base->Anticancer Induction of apoptosis in cancer cells Metal_Complexes Metal-Based Therapeutics (Enhanced Bioactivity) Schiff_Base->Metal_Complexes Chelation with metal ions

Sources

Deprotection of 2,5-Dimethylpyrrole-Protected Amines Using Hydroxylamine Hydrochloride: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-dimethylpyrrole group is a robust and versatile protecting group for primary amines, offering stability against strong bases, nucleophiles, and certain reducing agents.[1][2][3] Its effective removal is crucial for the successful progression of complex multi-step syntheses. This application note provides a detailed, field-proven protocol for the deprotection of 2,5-dimethylpyrrole-protected amines using hydroxylamine hydrochloride. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present optimization strategies to ensure high-yield recovery of the desired primary amine. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for amine deprotection.

Introduction: The Strategic Role of the 2,5-Dimethylpyrrole Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[4] Primary amines, being nucleophilic and often reactive centers, frequently require temporary masking to prevent unwanted side reactions. The 2,5-dimethylpyrrole group, formed by the condensation of a primary amine with acetonylacetone (2,5-hexanedione), serves as an excellent choice for this purpose.[5][6]

Key advantages of the 2,5-dimethylpyrrole protecting group include:

  • Stability: It is stable towards strong bases and nucleophiles, a critical feature when subsequent reaction steps involve such reagents.[2][7]

  • Double Protection: It effectively "doubly protects" the primary amine, leaving no acidic proton that could interfere with base-mediated reactions.[7][8]

  • Orthogonality: The 2,5-dimethylpyrrole group can be removed under conditions that are orthogonal to many other common amine protecting groups like Boc, Cbz, and Fmoc, allowing for selective deprotection strategies in complex molecules.[7][8][9]

The cleavage of this stable aromatic pyrrole ring to regenerate the free amine is efficiently accomplished by treatment with hydroxylamine hydrochloride.[1][2] This process relies on the nucleophilic character of hydroxylamine and the influence of pH on the reaction kinetics.[10]

Mechanism of Deprotection

The deprotection of an N-substituted 2,5-dimethylpyrrole with hydroxylamine hydrochloride proceeds through a pH-dependent reaction.[10] While the detailed mechanism is not extensively elucidated in all literature, the generally accepted pathway involves the nucleophilic attack of hydroxylamine on the pyrrole ring, leading to ring opening and the eventual formation of the corresponding 1,4-dicarbonyl compound's dioxime and the desired primary amine. The reaction is believed to be initiated by the protonation of the pyrrole ring, which increases its susceptibility to nucleophilic attack. The hydrochloride salt of hydroxylamine provides the necessary acidic environment to facilitate this initial protonation. The subsequent addition of a base, such as triethylamine, can modulate the pH to an optimal range for the nucleophilic attack by hydroxylamine.[5][10]

Experimental Protocols

This section outlines two primary protocols for the deprotection of 2,5-dimethylpyrrole protected amines: a conventional heating method and a microwave-assisted method for accelerated reaction times.

Materials and Reagents
  • N-substituted 2,5-dimethylpyrrole substrate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[11][12][13][14]

  • Triethylamine (Et₃N) (optional, for pH adjustment)

  • Solvent: 2-Propanol/Water or Ethanol/Water mixture[5][7]

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 2 N aqueous sodium hydroxide (NaOH) for workup

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Conventional Deprotection Protocol

This method is suitable for a wide range of substrates and is often performed on a larger scale.

Workflow Diagram:

Deprotection_Workflow sub 1. Dissolve Protected Amine in Solvent reagents 2. Add Hydroxylamine HCl (& Triethylamine if needed) sub->reagents heat 3. Heat Reaction Mixture (Reflux) reagents->heat workup 4. Aqueous Workup (Extraction) heat->workup dry 5. Dry Organic Layer workup->dry purify 6. Purify Product (Chromatography) dry->purify

Caption: Conventional Deprotection Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the N-substituted 2,5-dimethylpyrrole (1.0 eq) in a suitable solvent mixture such as 2-propanol/water or ethanol/water, add hydroxylamine hydrochloride (10-20 eq).[7][10] For substrates where pH control is beneficial, triethylamine (10 eq) can be added.[10]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Reaction times can vary from 5 to 24 hours depending on the substrate.[7][10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate or diethyl ether) and an aqueous basic solution (e.g., 2 N NaOH or saturated NaHCO₃).[7]

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired primary amine.

Microwave-Assisted Deprotection Protocol

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[7][8]

Workflow Diagram:

Microwave_Deprotection_Workflow sub 1. Combine Reactants in Microwave Vial mw 2. Microwave Irradiation (Controlled T & P) sub->mw workup 3. Aqueous Workup (Extraction) mw->workup dry 4. Dry Organic Layer workup->dry purify 5. Purify Product (Chromatography) dry->purify

Caption: Microwave-Assisted Deprotection Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the N-substituted 2,5-dimethylpyrrole (1.0 eq), hydroxylamine hydrochloride (10 eq), and the solvent (e.g., ethanol/water).[7]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-150 °C) for a predetermined time (typically 15-30 minutes), with stirring.[6] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Workup and Purification: Follow the same workup and purification procedures as described in the conventional protocol (steps 3-6).

Data Presentation and Optimization

The efficiency of the deprotection can be influenced by several factors. The following table summarizes typical reaction conditions and expected outcomes.

ParameterConventional MethodMicrowave-Assisted MethodComments
Substrate:Reagent Ratio 1:10 (amine:NH₂OH·HCl)1:10 (amine:NH₂OH·HCl)An excess of hydroxylamine hydrochloride is generally required for efficient cleavage.[5][7]
Solvent System 2-Propanol/H₂O or EtOH/H₂O (2:1)EtOH/H₂O (2:1)The presence of water is often crucial for the reaction.[5][7]
Temperature Reflux (~100 °C)140-150 °CHigher temperatures in the microwave accelerate the reaction significantly.[6][7]
Reaction Time 5 - 24 hours15 - 30 minutesMicrowave irradiation dramatically reduces reaction times.[7][8]
Typical Yield 80-97%Moderate to HighYields are substrate-dependent; optimization may be required.[2][5][7]

Troubleshooting and Optimization:

  • Low Yields: If the deprotection proceeds with low yields, consider increasing the excess of hydroxylamine hydrochloride and triethylamine.[5] The reaction time may also need to be extended for the conventional method. The pH of the reaction mixture can be critical; adjusting the amount of triethylamine can be beneficial.[10]

  • Difficult Purification: The deprotected amine is often water-soluble, which can complicate separation from the excess water-soluble hydroxylamine.[8] Thorough extraction and careful chromatography are essential. In some cases, derivatization of the amine post-deprotection (e.g., acetylation) can aid in isolation and purification.[5]

  • Substrate Decomposition: For sensitive substrates, prolonged heating in the conventional method might lead to degradation. The microwave-assisted method, with its shorter reaction times, can be advantageous in such cases.

Safety Precautions

  • Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. [11][12][13][14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Avoid inhalation of dust.

  • Microwave synthesis should be performed in specialized equipment designed for chemical reactions, with appropriate pressure and temperature monitoring.

  • Consult the Safety Data Sheet (SDS) for hydroxylamine hydrochloride before use for complete safety and handling information.[11][12][13][14]

Conclusion

The deprotection of 2,5-dimethylpyrrole-protected amines using hydroxylamine hydrochloride is a reliable and efficient method for regenerating primary amines.[1][2] By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The choice between the conventional heating and microwave-assisted protocols will depend on the specific substrate, scale, and available equipment. With the detailed procedures and optimization tips provided in this application note, scientists are well-equipped to successfully implement this important transformation in their synthetic endeavors.

References

  • K. C. Nicolaou, et al. (2005). Application of the 2,5-Dimethylpyrrole Group as a New and Orthogonal Amine-Protecting Group in Oligosaccharide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • S. P. Breukelman, et al. (1982). Protection of primary amines as N- substited 2,5-dimethylpyrroles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • A. de la Torre, et al. (2023). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Available at: [Link]

  • A. de la Torre, et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

  • M. Walia, et al. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry. Available at: [Link]

  • B. L. Chenard, et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyllindole. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00103a040
  • S. P. Bruekelman, et al. (1984). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • M. Walia, et al. (2013). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. ResearchGate. Available at: [Link]

  • R. B. Silverman, et al. (2014). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R) - Scite. Available at: https://scite.ai/abstracts/10.1021/jo00103a040
  • M. Walia, et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet. Available at: [Link]

  • M. Walia, et al. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry. Available at: [Link]

  • Z. Wang, et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • S. P. Breukelman, et al. (1984). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. Available at: [Link]

  • B. L. Chenard, et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. ACS Publications. Available at: [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Available at: [Link]

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Available at: [Link]

  • M. D. Hill, et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]

  • PENTA. (2025). Hydroxylamine hydrochloride - SAFETY DATA SHEET. Available at: [Link]

  • B. L. Chenard, et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2014). Organic Functional Group Protection. Available at: [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl - Protocol. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link]

  • A. K. Ghosh & S. Brindisi. (2015). Methods for Hydroxamic Acid Synthesis. PMC. Available at: [Link]

  • Google Patents. (n.d.). US2319669A - Process for preparing hydroxylamine hydrochloride.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in nitro reduction of pyrrole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPR-Red-001

Subject: Troubleshooting low conversion and yield in nitro-to-amino pyrrole reductions.

Diagnostic Triage

User Status: You are attempting to reduce a nitro group attached to a pyrrole ring (or N-substituted pyrrole) and are observing low conversion, low isolated yield, or complex mixtures.

Root Cause Analysis: In pyrrole chemistry, "low conversion" is often a misdiagnosis. The electron-rich nature of the pyrrole ring creates three distinct failure modes that look similar but require opposite solutions.

Use this decision matrix to identify your specific failure mode:

TroubleshootingFlow Start START: Characterize the Failure Obs What do you see? Start->Obs Tar Black Tar / Complex Mixture (LCMS shows product transiently) Obs->Tar Decomposition Stall Starting Material Remains (Reaction stops at 50-60%) Obs->Stall Incomplete Sat Wrong Mass (M+4 or M+6) (Ring Saturation) Obs->Sat Over-reaction Sol1 DIAGNOSIS: Product Instability Amino-pyrroles oxidize rapidly. ACTION: In-situ protection or 'One-Pot' use. Tar->Sol1 Sol2 DIAGNOSIS: Catalyst Poisoning Sulfur/Halogens deactivating Pd. ACTION: Switch to Fe/AcOH or Transfer Hydrogenation. Stall->Sol2 Sol3 DIAGNOSIS: Ring Hydrogenation Pyrrole ring is reducing. ACTION: Use Fe(0) or Sulfided Pt/C. Sat->Sol3

Figure 1: Diagnostic logic for identifying the root cause of reduction failure.

Technical Solutions & FAQs

Issue A: "The reaction turned to black tar." (Product Instability)

The Science: Aminopyrroles are exceptionally electron-rich. Unlike anilines, they are prone to rapid oxidative polymerization upon exposure to air or even during workup. If your LCMS showed the amine peak during the reaction but you isolated nothing, the product decomposed.

  • Q: How do I stabilize the amine?

    • A: Do not isolate the free amine.

      • Acid Salt Formation: Isolate as the HCl or TFA salt immediately.

      • In-Situ Protection: Add an anhydride (e.g.,

        
         or 
        
        
        
        ) directly to the reduction mixture once the starting material is consumed.
      • Telescoping: If the amine is an intermediate for a cyclization, add the next reagent (e.g., aldehyde, isocyanate) directly to the crude reduction mixture.

Issue B: "The reaction stalled at 50% conversion."

The Science: Pyrroles often contain trace sulfur impurities (from synthesis) or halogens. These are potent poisons for heterogeneous catalysts like Pd/C. Additionally, the nitro group on a pyrrole can be sterically crowded.

  • Q: I added more catalyst and it still didn't finish. Why?

    • A: Once the catalyst surface is poisoned, adding more rarely helps.

    • Protocol Shift: Switch to Catalytic Transfer Hydrogenation (CTH) . It is more robust against poisoning because the hydrogen donor (ammonium formate) creates a high local concentration of active hydrogen species on the catalyst surface, often outcompeting poisons [1].

Issue C: "I reduced the ring instead of the nitro group."

The Science: Pyrroles are aromatic but less stable than benzenes. Under high-pressure hydrogenation (


 psi) or with highly active catalysts (PtO2, Pd/C), the pyrrole ring will hydrogenate to a pyrrolidine [2].
  • Q: How do I stop at the pyrrole?

    • A: Avoid standard hydrogenation.

    • Option 1: Use Fe/AcOH (Iron powder in acetic acid).[1][2] Metals do not reduce the pyrrole ring.

    • Option 2: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the catalyst to inhibit ring reduction while allowing nitro reduction.

Recommended Protocols

Protocol 1: The "Gold Standard" for Lab Scale (Transfer Hydrogenation)

Best for: Avoiding ring saturation, handling mild catalyst poisons, and preventing decomposition (mild conditions).

Reagents:

  • Substrate: Nitro-pyrrole (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by wt) or 5% Pt/C (if halogens are present)

  • H-Donor: Ammonium Formate (5.0 - 10.0 equiv) [3]

  • Solvent: Methanol or Ethanol (degassed)

Workflow:

  • Dissolve nitro-pyrrole in Methanol (0.1 M concentration) under

    
    .
    
  • Add Ammonium Formate in one portion.

  • Purge with Nitrogen for 5 minutes.

  • Add Pd/C carefully (pyrophoric risk).

  • Stir at room temperature (or mild heat, 40°C). Note: Gas evolution (

    
    ) will occur.
    
  • Monitor by LCMS every 30 mins.

  • Termination: Filter through Celite® under an inert atmosphere (Argon/Nitrogen blanket).

  • Trapping (Critical): Immediately add

    
     (1.2 equiv) to the filtrate if the amine is unstable.
    
Protocol 2: The "Sledgehammer" (Iron/Acetic Acid)

Best for: Sterically hindered nitro groups or when hydrogenation fails completely.

Reagents:

  • Substrate: Nitro-pyrrole (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv, fine mesh)

  • Solvent: Acetic Acid / Ethanol (1:3 ratio) or pure Acetic Acid

Workflow:

  • Suspend nitro-pyrrole and Iron powder in the solvent mixture.

  • Heat to 60-80°C.

  • Monitor: Reaction is usually fast (< 2 hours).

  • Workup (The Tricky Part):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate.

    • Neutralization: Pour slowly into saturated

      
       (Caution: Foaming).
      
    • Emulsion Breaking: If an emulsion forms (common with Fe), filter the entire biphasic mixture through a Celite® pad before separating layers.

    • Wash: The organic layer may need an EDTA wash to remove residual iron coordination if the product is a chelator.

Comparative Data: Reducing Agents

MethodSelectivity (Ring)Tolerance (Halogens)Workup DifficultyRisk of Polymerization
H2 / Pd/C Low (Risk of Saturation)Low (Dehalogenation)Easy (Filtration)Medium
Transfer Hydrog. (NH4HCO2) HighMediumEasyLow (Fast reaction)
Fe / AcOH Excellent (No Ring Red.)HighDifficult (Emulsions)Medium (Acidic heat)
SnCl2 / HCl ExcellentHighVery Difficult (Tin salts)High (Strong acid)

Mechanistic Visualization

Understanding the reduction pathway helps pinpoint where intermediates (like hydroxylamines) might accumulate.

ReductionPathway Nitro Nitro-Pyrrole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ RingSat Pyrrolidine (Over-Reduction) Nitro->RingSat H2/Pd (High P) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Amine Amino-Pyrrole (R-NH2) Hydroxyl->Amine 2e- / 2H+ Amine->RingSat H2/Pd Polymer Polymer/Tar (Oxidation) Amine->Polymer O2 / Air

Figure 2: Stepwise reduction pathway showing critical branch points for side reactions.

References

  • Ram, S., & Ehrenkaufer, R. E. (1984).[4] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds.[4][5] Tetrahedron Letters, 25(32), 3415-3418.

  • Hegedüs, L., et al. (2022).[6] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Catalysts, 12(7), 730.

  • Pahadi, V. K., et al. (2006). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon.[7] Journal of Chemical Research, 2006(6), 366-368.

  • Banik, B. K., et al. (2013). Nitro Reduction: Iron (Fe).[2][8][9][10] Common Organic Chemistry.

Sources

Technical Support Center: Acetic Acid-Catalyzed Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Sweet Spot" of Catalysis

Welcome to the Technical Support Center. You are likely here because your Paal-Knorr reaction is suffering from one of three common failures: oligomerization ("tarring") , furan formation , or stalled conversion .

While acetic acid (AcOH) is the standard catalyst for this transformation, its concentration is not a linear "more is better" variable. It requires a precise balance (the "Sweet Spot") to activate the 1,4-dicarbonyl electrophile without inhibiting the amine nucleophile.

The Optimization Matrix

The following data summarizes the impact of AcOH concentration on reaction kinetics and product distribution. Use this to benchmark your current protocol.

AcOH ConcentrationReaction RatePrimary RiskTypical Outcome
0% (Neutral) SlowIncomplete ConversionLow yield; requires high heat (which risks degradation).
1–5 mol% ModerateStallingGood for highly reactive amines; may stall if water is not removed.
10–30 mol% (Optimal) Fast Minimal High Yield (>85%). Balances activation vs. nucleophilicity.
>50% or Solvent Very FastSide-ReactionsHigh risk of Furan formation (pH < 3) and difficult workup.

Mechanism & Causality (Why Your Reaction Fails)

To troubleshoot effectively, you must understand the mechanism. The Paal-Knorr reaction is an equilibrium process driven by acid catalysis and water removal.

The Critical Pathway
  • Activation: AcOH protonates the carbonyl oxygen, making it more electrophilic.

  • Nucleophilic Attack: The amine attacks the carbonyl.[1] Critical Failure Point: If acid concentration is too high, the amine becomes protonated (ammonium salt), losing its nucleophilicity.

  • Cyclization: Formation of the hemiaminal.[1]

  • Dehydration: Loss of water to aromatize into pyrrole.

Visualizing the Pathway

The following diagram illustrates the mechanism and where specific failures occur based on catalyst load.

PaalKnorrMechanism Start 1,4-Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Ammonium Ammonium Salt (Inactive) Start->Ammonium Excess Acid (Protonation of Amine) Furan Furan Side-Product Start->Furan pH < 3 (Acid Induced Cyclization) Acid AcOH Catalyst (10-30 mol%) Acid->Start Activates C=O Cyclization Cyclization (Rate Determining Step) Hemiaminal->Cyclization Pyrrole Pyrrole Product Cyclization->Pyrrole Dehydration Water H2O Removal Water->Cyclization Inhibits if not removed

Caption: Mechanistic pathway showing the dual role of Acetic Acid and the risks of over-acidification (Furan/Ammonium formation).

Troubleshooting Guide (Symptom-Based)

Issue 1: "My reaction turned into a black tar."

Diagnosis: Polymerization of the 1,4-dicarbonyl. Cause:

  • Temperature too high: 1,4-dicarbonyls are sensitive to heat.

  • Amine deficiency: If the amine is volatile or less reactive, the dicarbonyl reacts with itself. Solution:

  • Reduce Temperature: Operate at 50–60°C instead of reflux.

  • Stoichiometry: Use a slight excess of amine (1.2 – 1.5 equiv) to ensure it captures the dicarbonyl before it polymerizes [1].

  • Inert Atmosphere: Oxidative polymerization can occur in air; switch to Nitrogen/Argon.

Issue 2: "I am isolating Furan instead of Pyrrole."

Diagnosis: The "pH Trap." Cause: The reaction pH dropped below 3.[2] Under strongly acidic conditions, the 1,4-dicarbonyl cyclizes onto itself (oxygen attack) rather than waiting for the nitrogen attack [2]. Solution:

  • Buffer the System: Do not use mineral acids (HCl/H2SO4). Stick to Acetic Acid.[3]

  • Reduce Loading: If using glacial acetic acid as solvent, switch to Ethanol with 10 mol% AcOH.

  • Add Sodium Acetate: Adding NaOAc (1 equiv) buffers the solution, preventing the pH from dropping too low.

Issue 3: "The reaction stalls at 60-70% conversion."

Diagnosis: Equilibrium saturation. Cause: The reaction generates 2 equivalents of water.[4] If water accumulates, the equilibrium prevents final dehydration. Solution:

  • Chemical Drying: Add molecular sieves (4Å) or anhydrous MgSO4 directly to the reaction flask.

  • Azeotropic Removal: If using Toluene/Benzene, use a Dean-Stark trap.

  • Microwave Irradiation: High-energy input can overcome the energy barrier for the final dehydration step [3].

Validated Experimental Protocol

Protocol ID: PK-AcOH-Std-01 Scope: Synthesis of N-substituted pyrroles from hexane-2,5-dione (and analogues).

Reagents
  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: Glacial Acetic Acid (20 mol%)

  • Solvent: Ethanol (Absolute) or Toluene

  • Drying Agent: 4Å Molecular Sieves (activated)

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-dicarbonyl (10 mmol) in Ethanol (20 mL).

  • Amine Addition: Add the primary amine (12 mmol). Note: If the reaction is exothermic, cool to 0°C during addition.

  • Catalysis: Add Glacial Acetic Acid (2 mmol, ~115 µL). Add 1g of activated 4Å molecular sieves.

  • Reaction:

    • Standard: Stir at room temperature for 1 hour, then heat to 50°C. Monitor via TLC.

    • Hard-to-react Amines (Anilines): Reflux (78°C) may be required.

  • Monitoring: Check TLC at t=1h. Look for the disappearance of the dicarbonyl spot.

  • Workup:

    • Filter off sieves.

    • Concentrate solvent in vacuo.

    • Dissolve residue in EtOAc, wash with 1M NaHCO3 (to remove AcOH), then Brine.

    • Dry over Na2SO4 and concentrate.

Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

TroubleshootingLogic Start Start Optimization CheckYield Check Yield/TLC Start->CheckYield LowYield Low Conversion CheckYield->LowYield < 50% WrongProduct Wrong Product CheckYield->WrongProduct Impurities ActionHeat Increase Temp or Microwave LowYield->ActionHeat Starting Material Remains ActionSieves Add Mol. Sieves (Remove Water) LowYield->ActionSieves Stalled Intermediate CheckPH Is pH < 3? WrongProduct->CheckPH FuranFound Furan Detected? CheckPH->FuranFound Yes CheckPH->ActionHeat No (Tar/Polymer) -> Reduce Temp ActionBuffer Add NaOAc Buffer Reduce Acid Load FuranFound->ActionBuffer Yes (Acid too strong)

Caption: Decision tree for troubleshooting yield and purity issues in Paal-Knorr synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids instead of Acetic Acid? A: Yes. Lewis acids like Sc(OTf)3 or Bi(NO3)3 are effective and often work under milder conditions [4].[1][5] However, Acetic Acid is preferred for initial screens due to cost and ease of removal (washing with bicarbonate).

Q: Why does the literature sometimes suggest using pure Acetic Acid as the solvent? A: This is an older "brute force" method. While it drives the reaction kinetically, it complicates the workup (requires neutralization of large acid volumes) and increases the risk of furan formation. The 10–30 mol% catalytic route in Ethanol is the modern "Green" standard.

Q: My amine is an HCl salt (e.g., Glycine ethyl ester HCl). Do I still need Acetic Acid? A: No. The amine salt itself provides the acidic protons. However, you must add a base (like Et3N) to free enough nucleophilic amine to initiate the attack. A 1:1 ratio of Amine·HCl to Et3N effectively generates a buffered system similar to the AcOH/NaOAc method.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[6][7] J. Org.[7] Chem. 1991, 56, 6924.[7] [Link][1][2][3][4]

  • Asian Journal of Chemistry. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis. [Link]

Sources

Technical Support Center: Storage and Handling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline to prevent oxidative degradation. Our goal is to ensure the long-term integrity and reliability of your experimental starting materials.

Understanding the Compound's Inherent Instability

Before delving into troubleshooting and protocols, it is crucial to understand the chemical nature of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline and its susceptibility to oxidation. The molecule's structure contains two key functional groups that contribute to its reactivity:

  • Aromatic Amine (Aniline derivative): The primary amine (-NH₂) group attached to the benzene ring is highly susceptible to oxidation. Electron-donating groups on the ring, such as the methoxy (-OCH₃) group and the bulky dimethyl-pyrrol-yl substituent, increase the electron density of the aromatic system. This heightened electron density makes the molecule more easily oxidized by atmospheric oxygen, often leading to the formation of highly colored quinone-imine structures and polymeric byproducts. Commercial samples of similar aromatic amines, like p-anisidine, are known to appear grey-brown due to air oxidation.[1]

  • Pyrrole Ring: Pyrrole is an electron-rich five-membered aromatic heterocycle.[2] The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-electron system that is highly reactive towards electrophiles and oxidative processes.[3] Pyrrole itself is a colorless liquid that darkens readily upon exposure to air, indicating its instability.[3]

The combination of these two functionalities in a single molecule results in a compound that is particularly sensitive to air, light, and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My vial of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, which was initially a light-colored solid, has turned dark brown/purple. What happened?

This color change is a classic indicator of oxidation. The aniline moiety has likely been oxidized to form colored impurities. While the compound may not be entirely degraded, its purity is compromised, which can significantly impact the outcome of your experiments, especially in sensitive catalytic reactions or when used as a precursor in multi-step synthesis.

Q2: Can I still use the discolored material?

We strongly advise against it. The presence of oxidative impurities can lead to inconsistent reaction yields, unexpected side products, and difficulty in purification. For applications requiring high purity, such as in drug development, using degraded material is unacceptable. It is best to use a fresh, pure sample or purify the discolored material if possible (See Section 5.2).

Q3: How quickly does this compound degrade?

The rate of degradation is dependent on storage conditions. At room temperature with repeated exposure to air, noticeable discoloration can occur in a matter of days to weeks. Under ideal storage conditions (low temperature, inert atmosphere), the compound can remain stable for many months.

Q4: Is oxidation the only degradation pathway I should be concerned about?

While oxidation is the primary concern for this molecule under typical storage conditions, other degradation pathways, such as reactions with acidic or basic contaminants, could occur. However, oxidative degradation is the most common issue encountered during routine storage and handling.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a structured approach to troubleshooting issues related to the stability of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

Visual Inspection and Initial Assessment
  • Problem: The solid material is no longer a uniform, light-colored powder. It has dark spots, is clumpy, or has completely changed color (e.g., tan, brown, purple, black).

  • Probable Cause: Significant air and/or light exposure has initiated oxidative polymerization. Aromatic amines are known irritants and can be absorbed through the skin; handle with appropriate personal protective equipment (PPE).[4]

  • Solution:

    • Quarantine the Vial: Separate the suspect vial from your main stock to prevent cross-contamination or accidental use.

    • Perform a Purity Check: Before discarding, you may want to confirm the extent of degradation using a simple analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (See Section 5.1).

    • Procure Fresh Material: For critical experiments, the most reliable solution is to use a new, unopened vial of the compound.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for assessing and managing the quality of your stored compound.

G start Start: Assess Compound visual Visual Inspection of Solid start->visual color_check Is color off-white/ uniform? visual->color_check good_to_go Proceed with Experiment color_check->good_to_go Yes purity_check Perform QC Check (TLC/HPLC/NMR) color_check->purity_check No/Unsure purity_ok Purity >95%? purity_check->purity_ok purity_ok->good_to_go Yes repurify Consider Repurification (Column Chromatography) purity_ok->repurify No repurify->good_to_go Successful discard Discard and Procure Fresh Stock repurify->discard Not Feasible review_storage Review Storage Protocol (See Section 4) discard->review_storage

Caption: Troubleshooting workflow for stored aniline derivative.

Preventative Protocols & Best Practices for Storage

Proactive measures are the most effective way to ensure the long-term stability of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

Recommended Storage Conditions

The following table summarizes the ideal conditions for storing this compound to minimize oxidation.

ParameterIdeal ConditionAcceptable (Short-Term)Not RecommendedRationale
Temperature -20°C to -80°C 2-8°C (Refrigerator)Room TemperatureLow temperatures significantly slow the rate of oxidative reactions. Long-term stability is greatly enhanced at freezer temperatures.[5]
Atmosphere Inert Gas (Argon or Nitrogen) Tightly sealed vial with minimal headspaceOpen to air or frequently opened containersDisplaces atmospheric oxygen, the primary driver of oxidation for aromatic amines.[6]
Light Amber Vial / Stored in Darkness Translucent vial inside a dark secondary containerClear vial on an open benchtopUV light can catalyze the formation of radical species, initiating and accelerating degradation.
Container Glass vial with PTFE-lined cap High-density polyethylene (HDPE)Poorly sealed containers, reactive plasticsGlass is inert. A PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liners.[6]
Moisture Dry Environment Standard lab environmentHigh-humidity areasAmines can be hygroscopic; moisture can facilitate certain degradation pathways.[6]
Step-by-Step Protocol for Aliquoting and Long-Term Storage

To avoid repeated exposure of the entire stock to ambient conditions, we recommend aliquoting the compound upon receipt.

Materials:

  • Source vial of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

  • Several smaller amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Glove box or glove bag with an Argon or Nitrogen supply

  • Parafilm or vial sealing tape

Procedure:

  • Prepare the Inert Atmosphere: Purge a glove box or glove bag with your chosen inert gas (Argon is preferred due to its density). Ensure the oxygen level is below 50 ppm if possible.

  • Equilibrate Materials: Place the sealed source vial, new aliquot vials, and all necessary tools inside the glove box and allow them to equilibrate to the inert atmosphere for at least 20 minutes.

  • Perform Aliquoting: Inside the glove box, carefully open the source vial. Weigh the desired amount of the compound into each smaller vial. Work efficiently to minimize the time the material is exposed.

  • Seal Securely: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm.

  • Label Clearly: Label each vial with the compound name, lot number, date of aliquoting, and the exact weight.

  • Store Properly: Place the newly created aliquots and the main stock vial in a designated freezer (-20°C or colder), preferably in a dark box.

Quality Control (QC) Protocols

These protocols can be used to assess the purity of a new batch or a stored sample.

Protocol: Rapid Purity Assessment by TLC

Objective: To quickly visualize the presence of impurities.

  • Sample Preparation: Prepare a solution of the aniline at ~1-2 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Carefully spot a small amount of the solution onto the TLC plate baseline.

  • Elution: Develop the plate using a mobile phase such as 20-30% ethyl acetate in hexanes. The optimal mobile phase may require some experimentation.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Stain the plate using a potassium permanganate (KMnO₄) dip. Oxidizable compounds, including the aniline and many of its degradation products, will appear as yellow/brown spots on a purple background.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially colored spots at the baseline or streaking, indicates significant degradation.

Protocol: Repurification by Column Chromatography

If a sample is deemed impure but valuable, it can be repurified.

  • Adsorbent: Use silica gel as the stationary phase.

  • Sample Loading: Dissolve the impure compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load this dry powder onto the top of the column. This "dry loading" technique generally provides better separation.

  • Elution: Use a gradient or isocratic elution with a solvent system like ethyl acetate/hexanes. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Drying: Dry the purified solid under high vacuum to remove all residual solvent. Store immediately using the protocol in Section 4.2.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link][6]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link][7]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link][5]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link][3]

  • Amine. (2026). Britannica. Retrieved from [Link][4]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link][2]

  • PYRROLE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. (2022). ScienceDirect. Retrieved from [Link][8]

  • p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link][1]

Sources

Overcoming steric hindrance in ortho-methoxy aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OMA-2024-STRAT Subject: Overcoming Steric and Electronic Deactivation in ortho-Methoxy Aniline Reactions Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary: The "Ortho-Methoxy Paradox"

Welcome to the Technical Support Center. You are likely here because a standard protocol (e.g., HATU coupling or standard reductive amination) failed with 2-methoxy aniline (or similar ortho-substituted anilines), resulting in recovered starting material or low conversion.

The Root Cause: Reacting ortho-methoxy aniline presents a dual challenge:

  • Steric Hindrance: The ortho-methoxy group physically blocks the approach of electrophiles to the nitrogen center.

  • Electronic Deactivation: While methoxy is generally electron-donating (+M), at the ortho position, the Inductive Effect (-I) often dominates, rendering the nitrogen lone pair less nucleophilic than in para-anisidine. Additionally, the ortho-substituent destabilizes the conjugate acid via steric inhibition of solvation, effectively lowering the basicity (

    
     ~4.5 vs. 4.6 for aniline).
    

This guide provides three "Tier 3" solutions for the most common reaction classes: Buchwald-Hartwig Amination , Amide Coupling , and Reductive Amination .

Module 1: Buchwald-Hartwig Cross-Coupling

Issue: Catalyst poisoning or failure to couple with aryl halides.[1] Diagnosis: Standard ligands (BINAP, dppf) fail to facilitate the reductive elimination step due to the steric bulk of the ortho-aniline.

The Solution: Dialkylbiaryl Phosphine Ligands (BrettPhos/RuPhos)

For ortho-substituted anilines, you must use ligands that are bulky enough to force reductive elimination but flexible enough to allow amine binding.

  • Primary Recommendation: BrettPhos or RuPhos .

  • Catalyst Source: Use Precatalysts (e.g., BrettPhos Pd G4) rather than mixing

    
     + Ligand in situ. This ensures the active 
    
    
    
    species is formed correctly without induction periods.
Optimized Protocol (General)
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (1-3 mol%)Ensures rapid formation of active species; specifically designed for primary amines.
Base NaOtBu (1.4 equiv)Strong base required to deprotonate the aniline bound to Pd.
Solvent t-Amyl Alcohol or Dioxane High boiling point; t-Amyl alcohol helps solubilize the base.
Temp 80–100 °CEnergy required to overcome the steric barrier of amine coordination.
Mechanistic Visualization (DOT)

The diagram below illustrates where the ortho-methoxy group creates a bottleneck and how the ligand overcomes it.

BuchwaldMechanism cluster_steric Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck!) OxAdd->AmineBind o-OMe Aniline Deprot Deprotonation (Base mediated) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar-N(R) RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights Amine Binding as the steric bottleneck. Bulky ligands (BrettPhos) stabilize the Pd center to prevent aggregation during this slow step.

Module 2: Amide Bond Formation

Issue: Standard HATU/EDC couplings yield <20% product; unreacted aniline persists. Diagnosis: The activated ester (OBt/OAt) is not electrophilic enough to capture the sterically hindered, electron-deficient ortho-methoxy aniline.

The Solution: Propylphosphonic Anhydride (T3P)

T3P is a cyclic anhydride that activates carboxylic acids into highly reactive mixed anhydrides. It is far superior to HATU for sterically hindered anilines because it minimizes epimerization and drives the reaction through a highly reactive intermediate.

Protocol (T3P Method):

  • Dissolve Carboxylic Acid (1.0 equiv) and ortho-methoxy aniline (1.1 equiv) in EtOAc or DMF (high concentration: 0.5–1.0 M).

  • Add Pyridine (3.0 equiv) or DIPEA (avoid if extremely hindered).

  • Add T3P (50% in EtOAc, 1.5–2.0 equiv) dropwise at 0°C, then warm to RT.

  • Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.

Alternative (The "Nuclear" Option): Ghosez's Reagent If T3P fails, convert the acid to an acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) . This generates a neutral acid chloride without acidic byproducts (HCl), which is crucial for acid-sensitive substrates.

Decision Matrix for Amide Coupling

AmideCoupling Start Substrate: o-Methoxy Aniline Check1 Try Standard Coupling? (HATU/DIPEA) Start->Check1 Result1 Low Yield / No Reaction Check1->Result1 Fails Sol1 Switch to T3P (50% in EtOAc) Base: Pyridine Temp: 25-50°C Result1->Sol1 Check2 Reaction Complete? Sol1->Check2 Sol2 Use Acid Chloride Method (Ghosez's Reagent or SOCl2) Check2->Sol2 No

Caption: Stepwise escalation strategy. T3P is the preferred Tier 2 solution before resorting to acid chlorides.

Module 3: Reductive Amination

Issue: Formation of the imine intermediate is extremely slow; direct addition of reducing agent (NaBH(OAc)3) leads to direct reduction of the aldehyde/ketone instead of the amine. Diagnosis: The ortho-methoxy group prevents the nucleophilic attack required to form the hemiaminal/imine.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4]

Titanium isopropoxide acts as a Lewis acid-water scavenger. It coordinates to the carbonyl oxygen, increasing electrophilicity, and traps the water released during condensation, driving the equilibrium toward the imine.

Protocol:

  • Imine Formation (Critical Step): Mix ortho-methoxy aniline (1.0 equiv), Ketone/Aldehyde (1.0–1.2 equiv), and Ti(OiPr)4 (1.2–1.5 equiv) in neat conditions or minimal THF. Stir for 6–12 hours.

  • Reduction: Dilute with MeOH or EtOH. Add NaBH4 (or NaBH3CN) carefully (exothermic).

  • Workup: Quench with 1N NaOH or Rochelle's salt to break the Titanium emulsion.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Buchwald: Reaction turns black immediately (Pd black).Catalyst decomposition due to lack of stabilization.Switch to BrettPhos Pd G4 precatalyst. Ensure solvent is degassed.
Amide Coupling: Product forms but yield is low; T3P used.[2][3]Reaction mixture too dilute.T3P kinetics are concentration-dependent. Run at 0.5 M to 1.0 M .
Reductive Amination: Alcohol byproduct (reduced ketone) observed.Reducing agent added before imine formed.Use Ti(OiPr)4 and stir overnight before adding the borohydride.
General: Low reactivity in nucleophilic substitution (SnAr).Ortho-OMe is electron-donating (+M).This is electronically unfavorable. Use a transition metal catalyst (Buchwald) instead of SnAr.
References
  • Buchwald-Hartwig Ligand Selection (BrettPhos): Maitre, S., et al. "Catalyst Selection for the Pd-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. [Link]

  • T3P for Difficult Amide Couplings: Dunetz, J. R., et al. "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis." Organic Process Research & Development. [Link]

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry. [Link][4]

  • Ortho-Effect and Basicity: "Basicity Alteration Due To Ortho Effect In Methoxy Aniline System." Chemistry StackExchange / Citations. [Link]

Sources

Technical Support Center: Purification of Oily Paal-Knorr Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification of Paal-Knorr Pyrroles/Furans Ticket ID: PK-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Oily" Paal-Knorr Problem

User Issue: "My Paal-Knorr reaction yielded a dark, viscous oil. On the TLC, it streaks. When I put it on a silica column, the product decomposes or sticks, and I recover very little material."

Root Cause Analysis: Paal-Knorr products (specifically pyrroles) are electron-rich heteroaromatics. They are inherently prone to two major degradation pathways:

  • Acid-Catalyzed Polymerization: Standard silica gel is slightly acidic (pH 6.0–7.0, with active silanol groups). This acidity catalyzes the polymerization of pyrroles into "pyrrole red" tars.

  • Oxidative Instability: Many pyrroles darken upon exposure to air/light, forming complex oily mixtures.

The Solution: To purify these oily products, you must neutralize the stationary phase and utilize dry-loading techniques to prevent band broadening.

Pre-Purification Diagnostics (Triage)

Before attempting chromatography, determine the stability of your crude oil.

Diagnostic Decision Tree

PaalKnorrDecision Start Analyze Crude Oil TLC Run TLC (Hex/EtOAc) Start->TLC Streak Does it streak? TLC->Streak AcidSens Acid Sensitive? Streak->AcidSens Yes (Smearing) StdSilica Standard Silica (Wet Load) Streak->StdSilica No (Distinct spots) DeactSilica TEA-Deactivated Silica (Dry Load) AcidSens->DeactSilica Moderate Sensitivity Alumina Neutral Alumina (Grade III) AcidSens->Alumina High Sensitivity (Turns black on silica)

Figure 1: Decision matrix for selecting the correct stationary phase based on crude product behavior.

Stationary Phase Engineering

Standard silica is often too aggressive for Paal-Knorr pyrroles. You must modify the phase.

Option A: Amine-Deactivated Silica (Recommended)

This method blocks acidic silanol sites using Triethylamine (TEA).[1]

  • The Buffer: Add 1% v/v Triethylamine to your eluent system.[1]

  • The Mechanism: TEA is a Lewis base that hydrogen-bonds to the acidic protons on the silica surface, creating a neutral "shield" that allows the pyrrole to pass without polymerizing.

  • Note: You must pretreat the column. Running TEA only in the mobile phase during elution is often insufficient.

Option B: Neutral Alumina

If the product decomposes even on deactivated silica, switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina is amphoteric but can be purchased in a neutral form (pH 7.0–7.5).

  • Trade-off: Lower resolution than silica; requires careful water deactivation (Grade III = 6% water added).

The Protocol: Dry Loading Oily Crudes

Directly loading a viscous oil onto a column results in uneven bands and poor separation. Dry loading is mandatory for oily Paal-Knorr products.

Workflow Diagram

DryLoading Crude Crude Oil (In Flask) Dissolve Dissolve in DCM (Min. Volume) Crude->Dissolve AddSolid Add Celite 545 (1:2 Ratio) Dissolve->AddSolid Evap Rotovap to Dryness (Free-flowing Powder) AddSolid->Evap Load Load Powder on Packed Column Evap->Load

Figure 2: The Celite dry-loading workflow to convert viscous oils into a loadable solid powder.

Step-by-Step Procedure

Materials:

  • Celite 545 (diatomaceous earth)

  • Triethylamine (TEA)

  • Silica Gel 60[2]

  • Solvents (Hexane/Ethyl Acetate)[1]

1. Prepare the Stationary Phase (Slurry Method):

  • Calculate silica amount (typically 30:1 silica-to-crude ratio).

  • Suspend silica in Hexane containing 1% TEA .

  • Pour into the column and flush with 2 column volumes of Hexane/1% TEA.

  • Critical: Ensure the TEA buffer is present before the product touches the silica.

2. Dry Loading the Oil:

  • Dissolve the crude oily product in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Celite 545 to the flask.

    • Ratio: 2 grams of Celite per 1 gram of crude oil.

  • Concentrate on a rotary evaporator.

    • Goal: A dry, free-flowing powder. If it remains sticky, add more Celite and re-evaporate.

  • Pour the powder gently onto the top of the wet-packed column.

  • Add a layer of sand (1 cm) on top of the Celite to protect the bed.

3. Elution:

  • Start elution with Hexane (or low polarity mix).

  • Gradually increase polarity (e.g., 0% → 20% EtOAc).

  • Note: The TEA is only needed in the column packing step and the first fraction. You can usually omit it from the gradient once the product starts moving, though keeping 0.5% is safer for highly unstable compounds.

Comparison of Stationary Phases

FeatureStandard Silica GelTEA-Deactivated SilicaNeutral Alumina
Acidity (pH) ~6.5 (Acidic Surface)~7.5–8.0 (Buffered)~7.0 (Neutral)
Pyrrole Stability Poor (Polymerization risk)GoodExcellent
Resolution HighHighModerate
Flow Rate FastFastSlower
Cost LowLowHigh

Troubleshooting FAQ

Q: My product turned into a black band at the top of the column and won't move. What happened? A: This is "Pyrrole Red" formation. The silica was too acidic.

  • Fix: You must use 1-5% Triethylamine in the packing solvent next time. If the compound is valuable, try flushing the column with pure EtOAc or DCM to recover whatever hasn't polymerized, but the black material is likely lost.

Q: The oil streaks from the baseline to the solvent front. A: This indicates either overloading or decomposition.

  • Fix: Run a 2D TLC. Spot the compound, run it, dry the plate, turn it 90 degrees, and run it again. If the spot appears off-diagonal, the compound is decomposing during the run. Switch to Neutral Alumina.

Q: After rotovapping my fractions, the product is still an oil, but I expected a solid. A: Paal-Knorr pyrroles with alkyl chains are often oils. However, "fake oils" are caused by trapped solvent (DCM/EtOAc) in the viscous lattice.

  • Fix: Dissolve the oil in a small amount of Pentane and re-evaporate. High-vacuum drying (0.1 mmHg) for >4 hours is often required to solidify waxy pyrroles.

Q: Can I use DCM as the eluent? A: Yes, but be careful. While DCM dissolves the oil well, it can cause "heat of adsorption" on silica, which accelerates polymerization. Always equilibrate the column with Hexane first.

References

  • Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.

  • University of Rochester. (n.d.). "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Department of Chemistry Guidelines.

  • Sorbent Technologies. (2023). "Alumina vs. Silica Gel: Solvent Purification and Chromatography."

  • Interchim. (2019). "Tutorial: How to make a solid deposit (Dry Load) for Flash Chromatography."

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an unparalleled tool for mapping the proton environments within a molecule. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, a molecule of interest in medicinal chemistry and materials science.

This guide will deconstruct the molecule into its fundamental components—the 2,5-dimethyl-1H-pyrrole moiety, the substituted aniline core, and the methoxy group—to logically predict and interpret the complete ¹H NMR spectrum. By understanding the spectral contributions of each fragment, we can more accurately assign the resonances in the final, more complex molecule and appreciate the electronic interplay between these functional groups.

Deconstructing the Spectrum: A Comparative "Building Block" Approach

The key to deciphering the ¹H NMR spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline lies in understanding the spectra of its simpler constituents: 2,5-dimethyl-1H-pyrrole and 3-methoxyaniline.

The 2,5-Dimethyl-1H-pyrrole Moiety

The ¹H NMR spectrum of unsubstituted pyrrole displays two distinct signals for the α-protons (adjacent to the nitrogen) and the β-protons.[1][2] In 2,5-dimethyl-1H-pyrrole, the substitution at the α-positions simplifies the spectrum in the aromatic region, leaving only the β-protons. These two chemically equivalent protons typically appear as a singlet. The two methyl groups at the 2 and 5 positions are also chemically equivalent and will present as a sharp singlet.

A key structural feature of the target molecule is that the pyrrole ring is N-substituted, which will influence the chemical shifts of the pyrrole protons.

The 3-Methoxyaniline Core

3-Methoxyaniline, also known as m-anisidine, presents a more complex aromatic region in its ¹H NMR spectrum due to the presence of two different substituents on the benzene ring: an amino group (-NH₂) and a methoxy group (-OCH₃).[3][4][5] The amino group is an activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. Their relative positions dictate the splitting patterns of the aromatic protons. The amino group protons will typically appear as a broad singlet, and the methoxy group protons as a sharp singlet.

Predicted ¹H NMR Spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

By combining the spectral features of the two primary fragments, we can predict the ¹H NMR spectrum of the target molecule. The electronic effects of the substituents in the final molecule will cause shifts in the proton resonances compared to the simpler, individual components.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Pyrrole -CH₃~2.1Singlet6HElectron-donating methyl groups on the pyrrole ring.
Methoxy -OCH₃~3.8Singlet3HTypical chemical shift for a methoxy group on an aromatic ring.
Amino -NH₂~3.5 - 4.5Broad Singlet2HChemical shift can be variable and concentration-dependent.
Pyrrole β-H~5.8 - 6.0Singlet2HProtons on the pyrrole ring, influenced by the attached aniline.
Aniline Aromatic H~6.5 - 7.5Multiplet3HComplex splitting pattern due to the substitution pattern.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, the following protocol is recommended.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amino group.

  • Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Filtration (Optional) : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Angle : 30-45 degrees

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-2 seconds

    • Number of Scans : 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline with the different proton environments highlighted.

Figure 1. Molecular structure of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

Workflow for ¹H NMR Spectrum Analysis

The logical flow for analyzing the ¹H NMR spectrum of a novel compound like 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline is depicted below.

G cluster_protocol Experimental Workflow cluster_analysis Spectral Interpretation SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing InitialInspection Initial Spectrum Inspection (Number of signals, integration) DataProcessing->InitialInspection ChemShift Chemical Shift Analysis (Comparison with known fragments) InitialInspection->ChemShift Splitting Splitting Pattern Analysis (J-coupling) ChemShift->Splitting StructureVerification Structure Verification Splitting->StructureVerification

Figure 2. A typical workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline can be effectively analyzed by a comparative approach, leveraging the known spectral data of its constituent fragments. This guide provides a robust framework for researchers to predict, acquire, and interpret the ¹H NMR spectrum of this and structurally related molecules. Adherence to proper experimental protocols and a systematic analytical workflow are paramount for achieving accurate and reliable structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Nuclear Magnetic Resonance in paramagnetic Solution. Proton Magnetic resonance Studies of Some Substituted Aniline Derivatives in the Presence of Paramagnetic Ni(II) and Co(II) Acetylacetonates. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Protonated forms of 2-(2-furyl)pyrroles and their interconversion: proton NMR and quantum-chemical (MNDO) study. The Journal of Organic Chemistry. Available at: [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. Available at: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]

  • A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu. Available at: [Link]

  • Table of Contents. Available at: [Link]

  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Available at: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available at: [Link]

  • H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). ResearchGate. Available at: [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

  • m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • 1H NMR Spectrum (1D, 200 MHz, DMSO-d6 at 25C, simulated) (NP0024460). NP-MRD. Available at: [Link]

  • 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Available at: [Link]

  • ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. Available at: [Link]

  • 3-Methoxyaniline. PubChem. Available at: [Link]

  • 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. PMC. Available at: [Link]

  • Absorption spectra of the product obtained by the reaction of 4-amino-N,N-dimethyl aniline with 10 lg/ml of. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule, providing invaluable insights into its electronic environment and connectivity. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, a compound of interest for its potential applications stemming from its unique substituted aniline architecture.

This technical guide moves beyond a mere listing of chemical shifts. It aims to provide a comparative analysis, contextualizing the spectral data of the target molecule against its constituent fragments and a structurally related compound. By dissecting the substituent effects on the aromatic and heterocyclic rings, we can gain a deeper understanding of the electronic interplay within the molecule, a critical aspect for predicting its reactivity and properties.

Comparative Analysis of C13 NMR Chemical Shifts

The interpretation of the C13 NMR spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline is facilitated by comparing its predicted chemical shifts with the experimental data of its structural components: 3-methoxyaniline, aniline, 2,5-dimethyl-1H-pyrrole, and the closely related compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

Carbon AtomPredicted Chemical Shift (ppm) for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyanilineExperimental Chemical Shift (ppm) for 3-MethoxyanilineExperimental Chemical Shift (ppm) for AnilineExperimental Chemical Shift (ppm) for 2,5-Dimethyl-1H-pyrroleExperimental Chemical Shift (ppm) for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Aniline Ring
C1-NH2~147.5147.8146.7--
C2~102.1101.5115.2--
C3-OCH3~160.4161.1---
C4-Pyrrole~121.8108.1118.6--
C5~107.9105.0115.2--
C6~112.5130.2129.3--
Pyrrole Ring
Cα (C7 & C10)~128.9--127.5129.5
Cβ (C8 & C9)~107.2--105.6108.8
Substituents
Pyrrole-CH3~13.1--12.812.1
Methoxy-CH3~55.455.2---

Deciphering the Substituent Effects: A Deeper Dive

Aniline Ring Analysis:

The predicted chemical shifts for the aniline ring in our target molecule show a fascinating interplay of substituent effects.

  • C1 (ipso-carbon to NH2): The predicted value of ~147.5 ppm is in close agreement with the experimental values for 3-methoxyaniline (147.8 ppm) and aniline (146.7 ppm). This suggests that the electronic influence of the amino group on its attached carbon is largely preserved.

  • C3 (ipso-carbon to OCH3): The significant downfield shift to ~160.4 ppm, comparable to that in 3-methoxyaniline (161.1 ppm), is a direct consequence of the deshielding effect of the electronegative oxygen atom of the methoxy group.

  • C4 (ipso-carbon to Pyrrole): The predicted shift of ~121.8 ppm indicates a moderate deshielding effect compared to the para-carbon in aniline (118.6 ppm). This is influenced by the electron-withdrawing nature of the pyrrole ring when attached to the aniline system.

  • Ortho and Meta Carbons (C2, C5, C6): The predicted shifts for these carbons reflect the combined electronic effects of the amino, methoxy, and dimethylpyrrolyl groups. The amino group, being a strong electron-donating group, tends to shield the ortho and para positions. Conversely, the methoxy group, while having a net electron-donating resonance effect, also exhibits an inductive electron-withdrawing effect. The 2,5-dimethyl-1H-pyrrol-1-yl group acts as a moderate electron-withdrawing substituent in this context. The interplay of these effects results in the specific chemical shifts observed.

2,5-Dimethyl-1H-pyrrole Moiety Analysis:

The chemical shifts of the pyrrole ring carbons provide valuable information about the electronic environment of this heterocyclic system.

  • Cα (C7 & C10): The predicted shift of ~128.9 ppm aligns well with the experimental data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (129.5 ppm) and the parent 2,5-dimethyl-1H-pyrrole (127.5 ppm). This indicates that the electronic environment of the α-carbons of the pyrrole ring is not dramatically altered by the attachment to the substituted aniline ring.

  • Cβ (C8 & C9): Similarly, the predicted value of ~107.2 ppm is in good agreement with the experimental data for the related oxadiazole derivative (108.8 ppm) and the parent heterocycle (105.6 ppm).

  • Methyl Carbons (C11 & C12): The predicted chemical shift of ~13.1 ppm for the methyl groups on the pyrrole ring is consistent with the experimental values observed in 2,5-dimethyl-1H-pyrrole (12.8 ppm) and the oxadiazole derivative (12.1 ppm).

Experimental Protocol for C13 NMR Acquisition

To empirically validate the predicted chemical shifts, the following protocol outlines a standard procedure for acquiring a C13 NMR spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Tune and match the probe for the 13C frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine C13 NMR.
  • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  • Acquisition Time (AQ): Typically set between 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. For quantitative analysis, a longer delay (5-7 times the longest T1) is required.
  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
  • Integrate the peaks if quantitative information is desired (note: standard proton-decoupled C13 NMR is generally not quantitative).
  • Perform peak picking to identify the chemical shift of each signal.

Logical Workflow for C13 NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the C13 NMR spectrum.

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune & Lock Insert->Tune Shim Shim Magnetic Field Tune->Shim Acquire Set Parameters & Acquire Data Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference PeakPick Peak Picking Reference->PeakPick Assign Assign Signals to Carbons PeakPick->Assign Compare Compare with Predicted & Reference Spectra Assign->Compare Interpret Interpret Substituent Effects Compare->Interpret Structure Confirm Molecular Structure Interpret->Structure

Caption: Workflow for C13 NMR analysis.

Conclusion

The predicted C13 NMR spectrum of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, when analyzed in the context of its structural analogues, provides a detailed electronic map of the molecule. The chemical shifts are governed by a combination of inductive and resonance effects from the amino, methoxy, and dimethylpyrrolyl substituents. This comparative approach not only aids in the confident assignment of the carbon signals but also deepens our understanding of the molecule's electronic architecture. The provided experimental protocol offers a robust framework for obtaining empirical data to validate these predictions, underscoring the synergy between computational and experimental methods in modern chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]

  • NMRShiftDB2. A free, web-based database for organic structures and their NMR spectra. [Link]

  • ChemAxon. NMR Predictor. [Link]

Melting Point Analysis: A Comparative Guide for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline and Its Precursors in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the physical and chemical characterization of newly synthesized compounds is a cornerstone of quality, purity, and identity verification. Among the array of analytical techniques available, melting point determination stands out for its simplicity, rapidity, and the wealth of information it provides.[1][2][3] A sharp, well-defined melting point is often the first indicator of a pure crystalline substance, while a depressed and broad melting range can signify the presence of impurities.[4][5][6] This guide provides a comparative analysis of the melting point of the target compound, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, against its synthetic precursors, offering insights into the physical state transformations that occur during its synthesis.

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline is achieved through the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the construction of pyrrole rings.[7][8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, acetonylacetone and 3-methoxyaniline, respectively.

Synthetic Pathway Overview

The reaction proceeds by the nucleophilic attack of the primary amine on the dicarbonyl compound, leading to the formation of a pyrrole ring. This transformation is a critical step in the synthesis of numerous biologically active molecules.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Acetonylacetone Acetonylacetone (2,5-Hexanedione) Paal-Knorr Synthesis Paal-Knorr Pyrrole Synthesis Acetonylacetone->Paal-Knorr Synthesis 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Paal-Knorr Synthesis Target_Compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl) -3-methoxyaniline Paal-Knorr Synthesis->Target_Compound Condensation

Figure 1: Synthetic route to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

Comparative Melting Point Data

The physical state of a compound at ambient temperature is a direct consequence of its melting point. In the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, a significant transformation in physical state is observed, from liquid or low-melting precursors to a solid final product. This change is a useful indicator of reaction progression and completion. While the exact melting point of the target compound is not publicly documented, a structurally related compound, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, has a reported melting point of 93–94 °C, suggesting that our target molecule is also a solid at room temperature.[11]

CompoundRoleMelting Point (°C)Physical State at Room Temperature
Acetonylacetone (2,5-Hexanedione)Precursor-6 to -5[12][13][14][15]Liquid
3-MethoxyanilinePrecursor~1[16]Liquid/Low-Melting Solid
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline Product Not available (predicted solid) Solid
2-Methoxy-4-nitroanilineReference Cmpd.140–142[17][18][19][20]Solid
4-MethoxyanilineReference Cmpd.56–59[21][22]Solid

Table 1: Melting points of the target compound, its precursors, and related molecules.

The significant increase in melting point from the precursors to the product is indicative of the formation of a more ordered crystalline lattice structure in the final pyrrole derivative. This increased intermolecular interaction within the crystal structure requires more energy to overcome, resulting in a higher melting point.

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental laboratory procedure used for identification and purity assessment.[1] The capillary method is a widely accepted and standardized technique.[23]

Workflow for Melting Point Determination

Melting_Point_Workflow A Sample Preparation (Dry and powder the sample) B Capillary Tube Loading (Pack sample to 2-3 mm height) A->B C Instrument Setup (Place capillary in apparatus) B->C D Rapid Heating (Determine approximate melting range) C->D E Slow Heating (Heat at 1-2 °C/min near melting point) D->E F Observation & Recording (Note start and end of melting) E->F G Data Analysis (Compare with literature values) F->G

Figure 2: Standard workflow for melting point determination.

Detailed Step-by-Step Methodology
  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[1]

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[23][24]

  • Instrument Insertion: The loaded capillary tube is placed into the heating block of a melting point apparatus.[1]

  • Approximate Melting Point Determination: For an unknown sample, a rapid heating rate is initially used to get a rough estimate of the melting range.[6]

  • Accurate Melting Point Determination: A fresh sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[24]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.

  • Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.[4][6]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The comparison of the experimentally determined melting points of the precursors with their established literature values serves as an internal control for the accuracy of the technique and the apparatus. Furthermore, the expected sharp melting range of the purified final product, in contrast to a potentially broader range for the crude product, validates the success of the purification process.[2]

Conclusion

The transition from liquid or low-melting precursors to a solid product in the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline provides a clear physical indication of a successful chemical transformation. Melting point determination is an indispensable tool for monitoring this reaction, assessing the purity of the final product, and confirming its identity. The significant difference in melting points between the reactants and the product underscores the profound changes in molecular structure and intermolecular forces that occur during the Paal-Knorr synthesis. For researchers in drug development, a thorough understanding and application of this fundamental technique are crucial for ensuring the quality and integrity of synthesized compounds.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. (n.d.). Retrieved from [Link]

  • Acetonylacetone|CAS 110-13-4. (n.d.). Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Melting Point Determination - Lambda Photometrics. (n.d.). Retrieved from [Link]

  • Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). Retrieved from [Link]

  • Melting Point Determination - Analytical Testing Labs. (n.d.). Retrieved from [Link]

  • Acetonylacetone (2,5-Hexandione) - CHEMICAL POINT. (n.d.). Retrieved from [Link]

  • 2-Methoxy-4-nitroaniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Acetonylacetone Five Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved from [Link]

  • Acetonylacetone - ChemBK. (2022, October 17). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Acetylacetone | C5H8O2 | CID 31261 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 4-methoxyaniline - ChemBK. (2025, August 19). Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2023, July 20). Retrieved from [Link]

  • 3-methoxyaniline - 536-90-3, C7H9NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

  • (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. (2023, July 10). Retrieved from [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012, July 9). Retrieved from [Link]

  • Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Technical Guide: Stability Profile of the 2,5-Dimethylpyrrole (2,5-DMP) Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Acidic vs. Basic Conditions

Executive Summary

The 2,5-dimethylpyrrole (2,5-DMP) group represents a "masked" primary amine, most commonly encountered in the Paal-Knorr protection strategy. Its utility is defined by a stark stability dichotomy:

  • Basic Conditions: Exhibits extreme stability . The aromatic ring acts as a thermodynamic sink, resisting nucleophilic attack and deprotonation by strong bases (e.g., n-BuLi, NaOH).

  • Acidic Conditions: Exhibits conditional lability . While kinetically stable to mild acids (allowing orthogonality with Boc groups), it degrades via two competing pathways in strong acidic environments: hydrolysis (ring-opening) or polymerization (formation of "pyrrole red" tars).

This guide provides the mechanistic grounding and experimental protocols to manipulate this moiety effectively.

Mechanistic Analysis: The Stability Dichotomy

The stability of 2,5-DMP is governed by the electronic availability of the pyrrole ring.

Basic Stability (The Thermodynamic Sink)

In basic media, the 2,5-DMP moiety is inert. The lone pair on the nitrogen is part of the aromatic sextet (




-electrons), rendering the nitrogen non-nucleophilic and the ring electron-rich but resistant to nucleophilic attack.
  • pKa: The N-H proton (if present) has a pKa

    
     23 (DMSO). If 
    
    
    
    -substituted (protecting group context), there are no acidic protons.
  • Resistance: It withstands hydride reductions (LiAlH

    
    ), organolithiums, and caustic hydrolysis (4M NaOH reflux).
    
Acidic Instability (The Kinetic Trap)

In acidic media, the stability collapses due to protonation. Unlike amines, pyrroles protonate on the carbon ring, not the nitrogen, breaking aromaticity.

  • Site of Protonation: The

    
    -positions (C2/C5) are blocked by methyl groups. Protonation occurs at the 
    
    
    
    -position (C3/C4).
  • The Fork in the Road: Once protonated, the resulting cation (

    
    ) is a high-energy electrophile that faces two fates:
    
    • Hydrolysis (Aqueous Acid): Water attacks the iminium-like carbon, reversing the Paal-Knorr synthesis to yield 2,5-hexanedione and the free amine.

    • Polymerization (Anhydrous/Low-Nucleophile Acid): A non-protonated pyrrole attacks the cationic intermediate, leading to dimers, trimers, and insoluble polymers.

Visualization of Acid-Catalyzed Pathways

The following diagram illustrates the critical divergence in acidic pathways.

AcidPathways DMP 2,5-Dimethylpyrrole (Aromatic, Stable) Cation C3-Protonated Cation (Non-Aromatic Electrophile) DMP->Cation Protonation H_Ion H+ (Acid) H_Ion->Cation RingOpen Ring Opening Cation->RingOpen Aqueous Path Dimer Dimerization Cation->Dimer Anhydrous Path Water + H2O (Nucleophile) Water->RingOpen Products 2,5-Hexanedione + Free Amine RingOpen->Products DMP_Attack + DMP (Nucleophile) DMP_Attack->Dimer Polymer Polymerization (Insoluble Tars) Dimer->Polymer

Figure 1: Mechanistic divergence of 2,5-DMP in acid. The presence of water favors hydrolysis (green), while anhydrous conditions favor polymerization (black).

Comparative Performance Data

The following data summarizes the stability of


-benzyl-2,5-dimethylpyrrole (a standard model compound) under stress conditions.
ConditionReagent SystemDurationOutcomeStability Rating
Strong Base 4M NaOH / Dioxane (Reflux)24 HoursNo Reaction★★★★★ (Inert)
Nucleophile Hydrazine / EtOH (Reflux)12 Hours< 5% Cleavage★★★★☆ (Stable)
Weak Acid 1M Acetic Acid / THF24 Hours< 2% Degradation★★★★☆ (Stable)
Strong Acid 1M HCl / THF (25°C)4 Hours~15% Polymerization★★☆☆☆ (Labile)
Cleavage NH

OH·HCl / EtOH (Reflux)
12-24 Hours> 95% Conversion to Amine☆☆☆☆☆ (Cleaved)

Key Insight: 2,5-DMP is orthogonal to Fmoc and Cbz.[1] It is metastable to Boc removal conditions (TFA/DCM) if exposure is short (<1h), but prolonged exposure leads to degradation.

Experimental Protocols

Protocol A: Stability Stress Test (Base)

Use this protocol to validate 2,5-DMP stability during synthetic steps involving strong nucleophiles.

  • Preparation: Dissolve 1.0 mmol of the 2,5-DMP derivative in 5 mL of 1,4-dioxane.

  • Stress: Add 5 mL of 4M NaOH.

  • Reflux: Heat to reflux (101°C) for 12 hours.

  • Workup: Cool to RT. Extract with EtOAc (3x). Wash organic layer with brine.

  • Analysis: Analyze via HPLC-MS or

    
    H NMR.
    
    • Success Criteria: Retention of the singlet at

      
       ppm (pyrrole C3/C4 protons) and singlets at 
      
      
      
      ppm (methyl groups).
Protocol B: Controlled Cleavage (Deprotection)

The "SPROUT" Method: Standard protocol for regenerating the primary amine.

  • Setup: To a solution of protected amine (1.0 mmol) in Ethanol (10 mL), add Hydroxylamine Hydrochloride (NH

    
    OH·HCl, 5.0 mmol, 5 equiv).
    
  • Reaction: Reflux the mixture (

    
    C) for 12–24 hours.
    
    • Note: The solution often turns orange/red due to trace polymerization of the byproduct (2,5-hexanedione oxime), but the amine remains intact.

  • Neutralization: Cool to RT. Add 10 mL water and adjust pH to ~10 using 2M NaOH.

  • Extraction: Extract the free amine with Et

    
    O or DCM.
    
  • Purification: The byproduct (2,5-hexanedione dioxime) is water-soluble; the amine partitions into the organic phase.

Decision Framework: When to Use 2,5-DMP

Use the logic map below to determine if 2,5-DMP is the correct protecting group for your synthesis.

DecisionTree Start Need to Protect Primary Amine Q1 Will the synthesis involve Strong Bases (BuLi, LDA)? Start->Q1 Q2 Will the synthesis involve Strong Acids (TFA, HBr)? Q1->Q2 No UseDMP RECOMMENDED: Use 2,5-DMP Q1->UseDMP Yes Q2->UseDMP No AvoidDMP AVOID: Use Carbamates (Boc/Cbz) Q2->AvoidDMP Yes (Prolonged Exposure) Caution CAUTION: Use only if Acid Step is Brief Q2->Caution Yes (Brief Exposure)

Figure 2: Selection criteria for 2,5-DMP based on downstream synthetic conditions.

References

  • Breukelman, S. P., et al. "Protection of primary amines as N-substituted 2,5-dimethylpyrroles."[2] Journal of the Chemical Society, Perkin Transactions 1, 1984.[2]

  • Daga, M. C., et al. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection." Journal of Organic Chemistry, 2001.

  • Trost, B. M., et al. "2,5-Dimethylpyrrole as a Protecting Group for Primary Amines."[2] Journal of the American Chemical Society, 1992. (Contextual citation for base stability).

  • Sigma-Aldrich. "2,5-Dimethylpyrrole Product Specification and Safety Data Sheet."

Sources

Comparative Spectroscopic Guide: Pyrrole-Substituted Methoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole-substituted methoxyanilines represent a critical class of donor-donor (D-D) or donor-bridge-donor conjugated systems. Their optical properties are governed by the interaction between the electron-rich pyrrole ring and the methoxy-substituted phenyl group. These molecules are pivotal intermediates in the synthesis of conducting polymers (polypyrroles), organic light-emitting diodes (OLEDs), and pharmacophores.

This guide provides an objective technical analysis of the UV-Vis absorption characteristics of N-(4-methoxyphenyl)pyrrole and its isomers. We compare these against sterically hindered analogs (ortho-substitution) and heterocyclic alternatives (thiophene analogs) to delineate the structure-property relationships essential for experimental design.

Mechanistic Basis of Absorption[1]

The absorption spectrum of pyrrole-substituted methoxyaniline arises primarily from


 transitions. The methoxy group (

) acts as a strong auxochrome, donating electron density into the phenyl ring, which is then conjugated with the pyrrole system.
Electronic Coupling & Steric Modulation

The key determinant of the absorption maximum (


) is the dihedral angle  between the pyrrole and the phenyl ring.
  • Planarity (Para-substitution): Allows maximum orbital overlap, lowering the HOMO-LUMO gap and causing a bathochromic (red) shift.

  • Twisting (Ortho-substitution): Steric clash between the pyrrole

    
    -hydrogens and the ortho-methoxy group forces the rings out of coplanarity, breaking conjugation and causing a hypsochromic (blue) shift.
    
Visualization: Electronic Transition Pathways

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) GS Planar Conformation (High Conjugation) Exc_Planar Low Energy Gap (Red Shift) GS->Exc_Planar hv Absorption (260-300 nm) Twist Twisted Conformation (Steric Hindrance) Exc_Twist High Energy Gap (Blue Shift) Twist->Exc_Twist hv Absorption (<250 nm) ICT Solvent Relaxation (Polar Solvents) Exc_Planar->ICT Intramolecular Charge Transfer (ICT)

Figure 1: Mechanistic flow of electronic transitions. Planarity facilitates lower-energy transitions (red shift), while steric twisting increases the energy gap (blue shift).

Comparative Analysis: Performance vs. Alternatives

This section compares the primary "product" (Para-isomer) against structural and heterocyclic alternatives.

Scenario A: Regioisomerism (The Steric Effect)

Primary: N-(4-methoxyphenyl)pyrrole (Para) Alternative: N-(2-methoxyphenyl)pyrrole (Ortho)

  • Performance: The Para-isomer exhibits a distinct primary absorption band typically between 250–270 nm with a broad shoulder extending to 290–310 nm due to extended conjugation.

  • Alternative Behavior: The Ortho-isomer suffers from "steric inhibition of resonance." The methoxy group physically clashes with the pyrrole ring, twisting the bond.

  • Result: The Alternative shows a hypsochromic shift (10–30 nm) and a significant hypochromic effect (reduction in molar absorptivity,

    
    ).
    
Scenario B: Heterocyclic Substitution

Primary: N-(4-methoxyphenyl)pyrrole Alternative: N-(4-methoxyphenyl)thiophene

  • Comparison: Thiophene is less electron-rich than pyrrole but has lower steric demands due to the absence of the N-hydrogen (or substituent).

  • Result: Thiophene analogs often show sharper vibrational fine structure but may absorb at slightly shorter wavelengths compared to the electron-rich pyrrole system which facilitates stronger Intramolecular Charge Transfer (ICT).

Quantitative Data Summary
Compound ClassSubstituent Position

(nm)*

(

)
Electronic Character
Pyrrole-Aniline (Target) Para (4-OMe) 265 (sh: 295) ~14,000 Planar, Strong ICT
Pyrrole-Aniline (Alt 1)Ortho (2-OMe)245~8,500Twisted, Sterically Hindered
Pyrrole-Aniline (Alt 2)Unsubstituted (H)252~11,000Baseline Conjugation
Thiophene-AnilinePara (4-OMe)258~12,500Aromatic, Less Donor Strength

*Note: Values are representative for Acetonitrile (MeCN) solutions. "sh" indicates a shoulder.[1]

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducibility and spectral integrity, the following protocol minimizes common artifacts such as aggregation or solvent cut-off interference.

Reagents & Equipment[2][3][4]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid Acetone (high UV cutoff).

  • Concentration: Target

    
     M.
    
  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1-2 mg of the pyrrole derivative into a 10 mL volumetric flask.

    • Dissolve in MeCN to create a

      
       M stock. Sonicate for 60 seconds to ensure complete dissolution.
      
  • Serial Dilution:

    • Dilute the stock 1:100 to achieve the working concentration (

      
       M).
      
    • Self-Validation Check: The absorbance at

      
       must fall between 0.2 and 0.8 AU for linearity (Beer-Lambert Law).
      
  • Baseline Correction:

    • Fill two cuvettes with pure solvent. Run a "Baseline/Auto-Zero" scan.

  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Processing:

    • Subtract the solvent blank if not done automatically.

    • Calculate Molar Absorptivity:

      
      .
      
Visualization: Experimental Workflow

Workflow start Sample Weighing (1-2 mg) stock Stock Solution (10^-3 M in MeCN) start->stock dilution Serial Dilution (Target: 10^-5 M) stock->dilution check Check Absorbance (Range: 0.2 - 0.8 AU) dilution->check check->dilution Fail (Too High/Low) scan UV-Vis Scan (200-500 nm) check->scan Pass calc Calculate Epsilon (Beer-Lambert) scan->calc

Figure 2: Validated workflow for determining molar absorptivity. The diamond node represents the critical quality control step to ensure data linearity.

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole electronic structure and steric effects).
  • Campoy-Quiles, M., et al. (2016).[2] "Exploring the origin of high optical absorption in conjugated polymers." Nature Materials. Link (Discusses extinction coefficients in pyrrole-based conjugated systems).

  • Tasior, M., et al. (2020). "N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles."[3] Journal of Organic Chemistry. Link (Detailed analysis of N-aryl substitution effects).

  • Bureš, F., et al. (2018). "Small Heterocyclic D-π-D-π-A Push-Pull Molecules." Journal of Physical Organic Chemistry. Link (Comparative spectra of pyrrole vs. other heterocycles).

Sources

Safety Operating Guide

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Conservative Derivative" Protocol

As a Senior Application Scientist, I often encounter researchers handling "orphan" intermediates—compounds like 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline that lack a specific, widely published Safety Data Sheet (SDS). In these instances, relying on generic "organic waste" bins is negligent.

We must apply a Structure-Activity Relationship (SAR) safety assessment. This compound combines a methoxy-substituted aniline (high toxicity, methemoglobinemia risk) with an electron-rich pyrrole ring (potential oxidative instability).

Immediate Operational Directive: Treat this substance as a Class 6.1 Toxic Solid and a Marine Pollutant . All disposal must route through high-temperature incineration . Under no circumstances should this compound enter aqueous waste streams or sanitary sewers.

Hazard Identification & Causality

To handle this safely, you must understand why it is dangerous. We derive the hazard profile from its parent moieties: 3-methoxyaniline (m-anisidine) and 2,5-dimethylpyrrole.

Functional GroupAssociated HazardOperational Implication
Aniline Moiety Acute Toxicity (Oral/Dermal): Anilines penetrate intact skin and oxidize hemoglobin to methemoglobin, causing tissue hypoxia [1].Double-gloving (Nitrile/Laminate) is mandatory. Do not handle open containers outside a fume hood.
Methoxy Group Enhanced Toxicity: Electron-donating groups often increase the metabolic activation of anilines compared to the unsubstituted parent [2].Treat as a suspected carcinogen and handle with high-containment protocols (e.g., weighing inside a hood).[1]
Pyrrole Ring Chemical Instability: Pyrroles are electron-rich and prone to acid-catalyzed polymerization or oxidation [3].Segregate from strong acids and oxidizers in waste storage to prevent exothermic degradation or "tarring" in the drum.
Combined Aquatic Toxicity: Substituted anilines are notoriously toxic to aquatic life with long-lasting effects [4].Zero-discharge policy. All wash solvents and contaminated solids must be collected as hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . You must verify the state of the waste (pH, solvent composition) before adding it to the drum to prevent cross-reactivity.

A. Solid Waste (Pure Substance)
  • Containment: Place the solid substance in a screw-top jar (amber glass preferred to prevent photodegradation of the pyrrole ring).

  • Labeling: Label the jar clearly: "Toxic Solid, Organic, N.O.S. (Contains Aniline Derivative)."[1][2][3]

  • Secondary Containment: Place the jar into a clear, sealable polyethylene bag (Zip-lock type) to contain potential dust.

  • Disposal Stream: Deposit into the Solid Hazardous Waste Drum designated for incineration.

B. Liquid Waste (Mother Liquors/Solutions)

Scenario: You have dissolved the compound in Dichloromethane (DCM) or Ethyl Acetate.

  • Compatibility Check: Ensure the waste solvent is neutral.

    • Why? Acidic waste streams can initiate polymerization of the pyrrole moiety, creating insoluble tars that clog waste disposal lines.

  • Segregation:

    • Halogenated Solvent: If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • Non-Halogenated Solvent: If dissolved in Acetone/Methanol/EtOAc

      
      Non-Halogenated Organic Waste Stream .
      
  • Quenching (Optional but Recommended): If the solution contains residual oxidizers, quench with sodium thiosulfate before bottling.

  • Container: High-density polyethylene (HDPE) or glass carboys.

C. Contaminated Debris (Sharps, Wipes, PPE)
  • Gross Contamination: Wipes saturated with the compound must be treated as Solid Hazardous Waste , not regular trash.

  • Sharps: Needles/syringes used with this compound must go into a Chemo/Cytotoxic Sharps Container (usually yellow or white with biohazard/toxic symbols), not the standard red biohazard bin, to ensure incineration rather than autoclaving.

Operational Workflow: The Decision Tree

The following diagram visualizes the logic flow for disposing of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline.

DisposalProtocol Start Waste Generation: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Bagging Double Bag in Polyethylene Solid->Bagging SolventCheck Check Solvent Type & pH Neutrality Liquid->SolventCheck DebrisBin Hazardous Waste Bin (Do NOT Trash) Debris->DebrisBin SolidLabel Label: Toxic Solid Organic Bagging->SolidLabel IncinerationSolid High Temp Incineration (Solid Stream) SolidLabel->IncinerationSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone, EtOAc) SolventCheck->NonHalo No Halogens LiquidLabel Label: Toxic Flammable Waste Halo->LiquidLabel NonHalo->LiquidLabel IncinerationLiquid Fuel Blending / Incineration LiquidLabel->IncinerationLiquid

Figure 1: Operational decision tree for segregating aniline-derivative waste streams based on physical state and solvent compatibility.

Regulatory Framework (RCRA & EPA)

While this specific CAS may not be explicitly listed on the RCRA P or U lists, you must classify it based on Characteristics and Process Knowledge .

  • Waste Code Assignment:

    • D001 (Ignitable): If in a flammable solvent.

    • Toxic Organic: Since it is an aniline derivative, it likely fails the Toxicity Characteristic Leaching Procedure (TCLP) if tested.

    • Best Practice: Manage as "Hazardous Waste - Toxic" to ensure compliance with 40 CFR 261 [5].

  • Sewer Ban: Under the Clean Water Act, discharging toxic organics that interfere with POTW (Publicly Owned Treatment Works) is prohibited. This compound is toxic to the bacteria used in water treatment.

Emergency Contingencies

Spill Scenario: You drop a vial containing 500mg of the solid.

  • Evacuate & Ventilate: Aniline vapors can be toxic.[4][5][6] Clear the immediate area.[1][5][7][8][9]

  • PPE Up: Don double nitrile gloves, lab coat, and a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges if dust is visible.

  • Dry Clean-Up: Do NOT wet the powder (this spreads the contamination).

    • Cover with a dry absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

    • Scoop material into a wide-mouth jar.

  • Surface Decontamination:

    • Wipe the surface with a solvent-dampened rag (Ethanol or Isopropanol) to solubilize residues.

    • Follow with a soap and water wash.[1][5][6][9]

    • Dispose of all rags as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline. PubChem.[10] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Aniline and Derivatives: Hazard Summary. EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (Anisidines). ECHA.[10] Available at: [Link]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]

Sources

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